Z-ASP(OTBU)-ONP
Description
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Properties
IUPAC Name |
4-O-tert-butyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8/c1-22(2,3)32-19(25)13-18(23-21(27)30-14-15-7-5-4-6-8-15)20(26)31-17-11-9-16(10-12-17)24(28)29/h4-12,18H,13-14H2,1-3H3,(H,23,27)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAURUWJRWPNSJD-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576752 | |
| Record name | 4-tert-Butyl 1-(4-nitrophenyl) N-[(benzyloxy)carbonyl]-L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17543-17-8 | |
| Record name | 4-tert-Butyl 1-(4-nitrophenyl) N-[(benzyloxy)carbonyl]-L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Alchemist's Aspartate: A Technical Guide to Z-Asp(OtBu)-ONp in Advanced Peptide Synthesis
This guide serves as an in-depth technical resource for researchers, chemists, and drug development professionals on the strategic application of N-α-Benzyloxycarbonyl-L-aspartic acid β-tert-butyl α-p-nitrophenyl ester, hereafter referred to as Z-Asp(OtBu)-ONp. We will move beyond simple procedural descriptions to explore the causal relationships behind its synthesis, application, and the critical considerations required to ensure the integrity of the final peptide product.
Deconstructing the Molecule: A Purpose-Built Tool for Peptide Synthesis
This compound is a meticulously designed building block for solution-phase peptide synthesis. Its structure is not arbitrary; each component serves a distinct and critical function, affording the synthetic chemist precise control over the peptide elongation process.
-
Chemical Identity:
Let's dissect the architecture of this molecule to understand its synthetic utility.
Caption: Functional components of the this compound molecule.
-
The 'Z' Group (Benzyloxycarbonyl): This is a classic urethane-type protecting group for the α-amino functionality.[2] Its selection is deliberate. The Z-group is robust enough to withstand the conditions of peptide coupling but can be selectively removed under mild, non-acidic conditions via catalytic hydrogenation (e.g., H₂/Pd-C).[3] This orthogonality to the acid-labile OtBu group is a cornerstone of its strategic value.
-
The 'OtBu' Group (tert-butyl ester): The β-carboxyl group of the aspartic acid side chain is protected as a tert-butyl ester. This group is stable to the basic and nucleophilic conditions sometimes encountered during peptide synthesis.[3] Its removal is achieved under acidic conditions, typically with trifluoroacetic acid (TFA), which does not affect the Z-group, preserving the orthogonality of the protection scheme.[3]
-
The 'ONp' Group (p-nitrophenyl ester): The α-carboxyl group is activated as a p-nitrophenyl ester. Introduced by Bodanszky, active esters like ONp facilitate peptide bond formation with minimal risk of racemization.[3] The electron-withdrawing nature of the p-nitrophenyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amino group of the incoming amino acid. The resulting p-nitrophenolate is an excellent leaving group, driving the reaction to completion.[4]
Physicochemical Properties and Handling
While specific, experimentally derived data for this compound is not widely published, the properties of its immediate precursor, Z-Asp(OtBu)-OH, provide a useful reference.
| Property | Value (for Z-Asp(OtBu)-OH) | Source |
| CAS Number | 5545-52-8 | [5] |
| Molecular Weight | 323.34 g/mol | [5] |
| Appearance | White to off-white powder or crystals | [6] |
| Purity | ≥98.0% (TLC) | |
| Solubility | Soluble in DMSO and Methanol | [6] |
| Storage | Store at 2-8°C, sealed in a dry environment |
Expert Insight: As an active ester, this compound is sensitive to moisture. It should be stored in a desiccator and handled under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis, which would deactivate the ester and reduce coupling efficiency.
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is achieved by the esterification of its precursor, Z-Asp(OtBu)-OH, with p-nitrophenol. The most common and reliable method employs a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), often with a catalyst like 4-dimethylaminopyridine (DMAP).
Sources
- 1. 17543-17-8 Z-Asp(OtBu)-ONp this compound - CAS数据库 [cheman.chemnet.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Z-Asp(OtBu)-OH = 98.0 TLC 5545-52-8 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Synthesis of Z-Asp(OtBu)-ONp: Mechanism, Protocol, and Field-Proven Insights
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-α-Benzyloxycarbonyl-L-aspartic acid β-tert-butyl ester α-p-nitrophenyl ester (Z-Asp(OtBu)-ONp), a critical activated building block in solution-phase and solid-phase peptide synthesis. We delve into the underlying reaction mechanism, offer a detailed, field-proven experimental protocol, and provide expert insights into the rationale behind key procedural choices. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible methodology for preparing this essential reagent. We cover the reaction's core principles, step-by-step execution, purification, in-depth characterization, and troubleshooting, ensuring scientific integrity and practical applicability.
Introduction: The Strategic Importance of this compound
In the complex architecture of peptide synthesis, the precise and sequential assembly of amino acids is paramount. This requires a strategy of selective protection and activation. This compound is a masterfully designed reagent that embodies this strategy.[1][2]
-
The Z-Group (Benzyloxycarbonyl): This well-established protecting group shields the α-amino functionality.[1] It is stable during peptide coupling but can be cleanly removed via catalytic hydrogenation, offering an orthogonal deprotection strategy to the acid-labile side-chain protection.[1]
-
The OtBu-Group (tert-Butyl ester): The β-carboxyl group on the aspartic acid side chain is protected as a tert-butyl ester. This group is resistant to the conditions of peptide coupling and basic environments but is readily cleaved by moderate acids like trifluoroacetic acid (TFA).[1] The orthogonality between the Z and OtBu groups is a cornerstone of its utility, permitting selective deprotection at either the N-terminus or the side chain.[1]
-
The ONp-Group (p-Nitrophenyl ester): The α-carboxyl group is converted into an "active ester". The electron-withdrawing nature of the p-nitrophenyl group makes the carbonyl carbon highly electrophilic, facilitating efficient nucleophilic attack by the amino group of the incoming amino acid.[1][3] This activation allows for peptide bond formation under mild conditions, minimizing the risk of racemization.[4]
This trifunctional design makes this compound a highly valuable and versatile building block for introducing a selectively protected aspartic acid residue into a growing peptide chain.
Reaction Mechanism: The Carbodiimide-Mediated Esterification
The synthesis of this compound from its parent carboxylic acid, Z-Asp(OtBu)-OH, is typically achieved via a condensation reaction with p-nitrophenol. The most common and effective coupling agent for this transformation is N,N'-Dicyclohexylcarbodiimide (DCC).[3][4][5] The process is a variant of the Steglich esterification.[6]
The Scientist's View: DCC functions as a powerful chemical dehydrating agent.[3] Its role is to activate the carboxylic acid, transforming the carboxylate's hydroxyl group—a poor leaving group—into a highly reactive intermediate that is readily displaced by the p-nitrophenol nucleophile.
The mechanism proceeds through two key stages:
-
Activation: The carboxylic acid (Z-Asp(OtBu)-OH) attacks the central carbon of DCC. This forms a highly reactive O-acylisourea intermediate.[3][6] This intermediate is essentially an activated form of the carboxylic acid, primed for nucleophilic attack.
-
Esterification & Byproduct Formation: The hydroxyl group of p-nitrophenol attacks the activated carbonyl carbon of the O-acylisourea intermediate. This forms the desired p-nitrophenyl ester (this compound) and releases N,N'-dicyclohexylurea (DCU). DCU is a stable urea derivative that is notoriously insoluble in most common organic solvents, a property that is exploited for its facile removal.[3][4][7]
Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating best practices to ensure high yield and purity.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Purity | Notes |
| Z-Asp(OtBu)-OH | C₁₆H₂₁NO₆ | 323.34 | 1.0 | >98% | Starting material. Ensure it is dry.[8] |
| p-Nitrophenol (PNP) | C₆H₅NO₃ | 139.11 | 1.1 | >99% | The nucleophile. Slight excess ensures complete reaction. |
| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 1.1 | >99% | Coupling agent. Moisture sensitive.[4] Use fresh. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | Anhydrous | Primary reaction solvent. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | Anhydrous | Used for workup and filtration. |
| Hexanes | C₆H₁₄ | - | - | Reagent Grade | Used for recrystallization. |
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add Z-Asp(OtBu)-OH (1.0 eq) and p-Nitrophenol (1.1 eq).
-
Add anhydrous ethyl acetate (approx. 5 mL per gram of Z-Asp(OtBu)-OH).
-
Stir the mixture at room temperature until all solids are completely dissolved.
-
-
Activation and Coupling:
-
Cool the flask in an ice bath to 0 °C.
-
In a separate beaker, dissolve DCC (1.1 eq) in a minimal amount of anhydrous ethyl acetate.
-
Add the DCC solution dropwise to the cooled, stirring reaction mixture over 15-20 minutes.
-
A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately.[4]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours) to ensure the reaction goes to completion.
-
-
Reaction Monitoring:
-
Progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of 3:1 Hexanes:Ethyl Acetate. Visualize with UV light. The starting material spot should be consumed and a new, higher Rf product spot should appear.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture in a refrigerator (4 °C) for 1-2 hours to maximize the precipitation of DCU.
-
Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU.[7] Wash the filter cake with a small amount of cold ethyl acetate or DCM to recover any trapped product.
-
Scientist's Note: The near-total insolubility of DCU is the primary purification driver.[3] A thorough filtration is essential for a clean product.
-
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 M sodium bicarbonate solution (2x) to remove excess p-nitrophenol, followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield a crude solid.
-
-
Recrystallization:
-
Dissolve the crude solid in a minimum amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.
-
Characterization and Quality Control
Confirming the identity and purity of the synthesized this compound is crucial before its use in peptide synthesis.
| Analysis Method | Parameter | Expected Result |
| Appearance | Physical Form | White to off-white crystalline solid. |
| Melting Point | Range | ~100-106 °C (Literature values may vary slightly).[2] |
| TLC | Rf Value | Higher than Z-Asp(OtBu)-OH in Hexanes:EtOAc (e.g., 3:1). |
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) | δ ~8.2 ppm (d, 2H, Ar-H ortho to NO₂); δ ~7.3 ppm (m, 7H, Z-group Ar-H & Ar-H meta to NO₂); δ ~5.9 ppm (d, 1H, NH); δ ~5.1 ppm (s, 2H, Z-group CH₂); δ ~4.8 ppm (m, 1H, α-CH); δ ~3.1 ppm (m, 2H, β-CH₂); δ ~1.4 ppm (s, 9H, OtBu CH₃). |
| Mass Spec (ESI+) | m/z | Expected [M+Na]⁺ at ~467.1. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Moisture in reagents/solvents. 3. Old or impure DCC. | 1. Extend reaction time; confirm completion with TLC. 2. Use anhydrous solvents and dry reagents thoroughly.[4] 3. Purchase fresh, high-purity DCC.[10] |
| Product fails to crystallize | 1. Product is impure (e.g., residual DCU or N-acylurea). 2. Incorrect solvent ratio. | 1. Re-filter the solution or consider flash chromatography. 2. Redissolve and carefully repeat the recrystallization, adjusting the EtOAc/Hexanes ratio. |
| Contamination with DCU after filtration | 1. DCU is slightly soluble in the reaction solvent. 2. Inefficient filtration. | 1. Concentrate the crude product, redissolve in a solvent where DCU is less soluble (like ether), cool, and re-filter.[7] 2. Use a fine or medium porosity filter. |
| N-acylurea byproduct formation | O-acylisourea intermediate rearranged before reacting with p-nitrophenol. | Ensure the reaction is performed at 0°C during DCC addition.[6][9] This side reaction is slower at lower temperatures. |
Synthesis Workflow Overview
The entire process, from reagents to the final characterized product, can be summarized in the following workflow.
Conclusion
The synthesis of this compound via DCC-mediated esterification is a robust and reliable method for producing this key peptide synthesis intermediate. By understanding the underlying mechanism, carefully controlling reaction conditions—particularly temperature—and employing a systematic work-up and purification strategy, researchers can consistently obtain a high-purity product. This guide provides the necessary technical depth and practical insights to empower scientists to confidently execute this synthesis, ensuring a supply of high-quality building blocks for their advanced research and development endeavors.
References
-
N,N'-Dicyclohexylcarbodiimide - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Singh, A., et al. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Org. Chem. Rev. Retrieved January 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved January 15, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). The Synthesis of Thiol Esters with Dicyclohexylcarbodiimide. Synthetic Communications, 6(6). Retrieved January 15, 2026, from [Link]
-
ResearchGate. (2022). How do you improve DCC coupling yield?. Retrieved January 15, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: DCC Coupling. Retrieved January 15, 2026, from [Link]
-
Organic Syntheses. (n.d.). THE USE OF POLYSTYRYLSULFONYL CHLORIDE RESIN AS A SOLID SUPPORTED CONDENSATION REAGENT FOR THE FORMATION OF ESTERS. Org. Synth. 2005, 82, 157. Retrieved January 15, 2026, from [Link]
- Google Patents. (n.d.). US4293706A - Preparation of N-benzyloxycarbonyl aspartic acid.
-
Subiros-Funosas, R., et al. (2006). Synthesis of 'difficult' peptides free of aspartimide and related products, using peptoid methodology. Tetrahedron Letters, 47(22), 3641-3644. Retrieved January 15, 2026, from [Link]
- Google Patents. (n.d.). US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid.
-
Neumann, T., et al. (2023). Cyanopyridiniumylides as Protecting Groups for Aspartic Acid to Prevent Aspartimide Formation in Peptide Chemistry. ChemRxiv. Retrieved January 15, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Z-Asp-OtBu. Retrieved January 15, 2026, from [Link]
- Google Patents. (n.d.). US4345091A - Method of producing N-benzyloxycarbonyl-L-aspartic acid.
-
Ruifu Chemical. (n.d.). Z-Asp(OtBu)-OH·H2O CAS 5545-52-8. Retrieved January 15, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 15, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Z-D-Asp(OtBu)-OH H2O. Retrieved January 15, 2026, from [Link]
-
The Royal Society of Chemistry. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Natural Product Reports, 32(2), 157-195. Retrieved January 15, 2026, from [Link]
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- 4. thieme-connect.com [thieme-connect.com]
- 5. DCC - Enamine [enamine.net]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Workup [chem.rochester.edu]
- 8. Z-Asp(OtBu)-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Z-ASP(OTBU)-ONP for peptide synthesis
An In-Depth Technical Guide to Z-Asp(OtBu)-ONp for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of peptide synthesis, the strategic selection of protected amino acid derivatives is fundamental to the successful construction of target sequences. This compound, a trifunctional derivative of L-aspartic acid, represents a classical and highly effective building block, particularly within solution-phase peptide synthesis (SPPS). This guide provides a comprehensive technical overview of this compound, elucidating the distinct roles of its constituent protecting and activating groups: the N-terminal Benzyloxycarbonyl (Z) group, the side-chain tert-Butyl (OtBu) ester, and the C-terminal p-Nitrophenyl (ONP) active ester. We will explore the mechanistic underpinnings of its application, the strategic advantages of its orthogonal protection scheme, and detailed, field-proven protocols for its use in peptide coupling and subsequent deprotection steps. This document serves as an essential resource for researchers aiming to leverage this versatile reagent for the precise and controlled synthesis of complex peptides.
The Molecular Architecture: A Trifecta of Functionality
This compound is meticulously designed for controlled peptide bond formation. Each component of its structure serves a discrete and critical purpose, providing chemists with precise control over the synthetic pathway.[1]
-
Z (Benzyloxycarbonyl) Group (N-α-Protection): The Z-group, introduced by Bergmann and Zervas, is a cornerstone of peptide chemistry.[2] As an N-terminal protecting group, it is exceptionally stable under the conditions required for peptide coupling and resistant to racemization.[3][4] Its selective removal is typically achieved under neutral conditions via catalytic hydrogenation (e.g., H₂/Pd), rendering it orthogonal to acid-labile protecting groups.[1][5]
-
OtBu (tert-Butyl) Group (Side-Chain Protection): The β-carboxyl group of the aspartic acid side chain is shielded as a tert-butyl ester. This group exhibits high stability in basic and nucleophilic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[6][7] This acid lability is the foundation of its orthogonality with the Z-group, permitting selective deprotection of either the N-terminus or the side chain.[1]
-
ONP (p-Nitrophenyl) Ester (C-α-Activation): The α-carboxyl group is activated as a p-nitrophenyl ester. ONp esters were among the first "active esters" to be widely adopted in peptide synthesis.[1] They exist as stable, often crystalline solids that react cleanly and efficiently with the free amino group of a coupling partner to form a peptide bond, minimizing the risk of racemization.[1]
The strategic combination of these three moieties in a single reagent provides a powerful tool for solution-phase synthesis, where control and purity are paramount.
Caption: Molecular structure of this compound.
Mechanism of Action: The Active Ester Coupling Pathway
The formation of a peptide bond using this compound proceeds via a nucleophilic acyl substitution reaction. The free N-terminal amino group of the incoming amino acid ester acts as the nucleophile, attacking the electron-deficient carbonyl carbon of the p-nitrophenyl ester. The electron-withdrawing nature of the nitro group on the phenyl ring makes the p-nitrophenoxide a good leaving group, facilitating the reaction.
Caption: Mechanism of peptide bond formation.
This method is highly effective because the pre-activated ester can be stored and used directly without the need for in-situ activating reagents, which can sometimes lead to side reactions. The result is a clean reaction that typically proceeds with high yield and minimal racemization.[1]
Experimental Protocols: A Practical Guide
The following protocols are adapted from established procedures for analogous Z-amino acid-ONp esters and provide a robust framework for the use of this compound in solution-phase synthesis.[1]
Protocol 1: Dipeptide Synthesis via Active Ester Coupling
This protocol details the coupling of this compound with a C-terminally protected amino acid (e.g., H-Ala-OBzl).
Materials:
-
This compound (1.0 equivalent)
-
Amino acid ester hydrochloride (e.g., H-Ala-OBzl·HCl, 1.0 equivalent)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA) (1.1 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aqueous), Saturated NaHCO₃ (aqueous), Brine
Procedure:
-
Prepare the Amino Component: Dissolve the amino acid ester hydrochloride in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Neutralization: Add TEA or DIEA dropwise to the solution to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes at 0 °C.
-
Coupling Reaction: Add this compound to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of the yellow p-nitrophenolate anion can often be observed.
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. This removes unreacted starting materials and by-products.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude protected dipeptide.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure protected dipeptide, Z-Asp(OtBu)-Ala-OBzl.
Protocol 2: Orthogonal Deprotection Strategy
A key advantage of the Z/OtBu protection scheme is the ability to selectively deprotect either the N-terminus or the side chain.
Caption: Orthogonal deprotection workflow.
A. N-Terminal Z-Group Removal (Hydrogenolysis)
-
Dissolution: Dissolve the Z-protected peptide in a suitable solvent like methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10% by weight of the peptide).
-
Hydrogenation: Stir the suspension vigorously under a hydrogen atmosphere (1-4 atm) at room temperature.
-
Monitoring: Monitor the reaction by TLC or HPLC.
-
Filtration: Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate to obtain the N-terminally deprotected peptide, ready for the next coupling step.
B. Side-Chain OtBu-Group Removal (Acidolysis)
-
Dissolution: Dissolve the OtBu-protected peptide in dichloromethane (DCM).
-
Cleavage Cocktail: Add a cleavage cocktail, typically 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) as a carbocation scavenger.[1][8]
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Work-up: Remove the TFA and DCM under reduced pressure.
-
Precipitation: Add cold diethyl ether to precipitate the deprotected peptide.
-
Isolation: Collect the precipitate by filtration or centrifugation and wash with cold ether to remove residual TFA and scavengers. Dry under high vacuum.
Data Presentation & Performance
While extensive recent data for this compound is limited due to the prevalence of other coupling methods in automated synthesis, the performance of Z-amino acid p-nitrophenyl esters is well-established in solution-phase synthesis. The following table provides representative data.[1]
| Coupling Reaction Example | Coupling Partner | Solvent | Reaction Time (h) | Typical Yield (%) |
| Z-AA-ONp | H-Gly-OEt | DMF | 12-24 | 85-95 |
| Z-AA-ONp | H-Ala-OBzl | EtOAc | 18-30 | 80-90 |
| Z-AA-ONp | H-Val-OMe | DMF/DCM | 24-48 | 70-85 |
Note: Yields are highly dependent on the specific amino acids being coupled and steric hindrance.
Troubleshooting & Field-Proven Insights
Challenge 1: Aspartimide Formation A primary side reaction for aspartic acid residues is the formation of a five-membered aspartimide ring, particularly in Asp-Gly or Asp-Ser sequences under basic conditions.[9][10]
-
Causality: The backbone amide nitrogen can attack the side-chain carbonyl of the protected aspartate.
-
Mitigation:
-
While the ONp ester coupling itself is not typically basic, subsequent deprotection steps in a larger synthesis (e.g., using piperidine in an Fmoc strategy) can be problematic. The Z/OtBu strategy largely avoids strongly basic conditions.
-
During the neutralization step (Protocol 1, Step 2), use the stoichiometric amount of a hindered base like DIEA and avoid prolonged exposure or heating.
-
Challenge 2: Incomplete Deprotection
-
Z-Group Removal: Incomplete hydrogenolysis can occur if the Pd/C catalyst is poisoned or inactive. Sulfur-containing residues can poison the catalyst. Ensure the use of fresh, high-activity catalyst and a properly inert hydrogen atmosphere.[8]
-
OtBu-Group Removal: The tert-butyl cation generated during acidolysis is a potent electrophile and can lead to side reactions (e.g., re-alkylation of tryptophan or methionine). The inclusion of scavengers like TIS is critical to capture these cations.[4][8]
Challenge 3: Low Coupling Yield
-
Causality: Steric hindrance from bulky amino acids can slow the coupling reaction significantly.
-
Mitigation:
-
Increase the reaction time and monitor carefully by TLC.
-
Consider a more polar solvent like DMF to improve solubility and reaction kinetics.
-
Ensure the complete neutralization of the amino component before adding the ONp ester.
-
Conclusion: An Authoritative Perspective
This compound remains a highly valuable reagent in the peptide chemist's toolbox. While modern solid-phase synthesis often favors faster, in-situ coupling agents, the classical approach offered by this compound provides significant advantages in specific contexts. Its stable, crystalline nature, the clean reaction profile of its active ester, and the robust, orthogonal protection scheme make it an excellent choice for solution-phase synthesis, fragment condensation, and situations where precise control and avoidance of aggressive reagents are paramount. Understanding the causality behind its design and the nuances of its application allows researchers to harness its full potential for the successful synthesis of high-purity, complex peptide targets.
References
- Vertex AI Search. (2024). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Vertex AI Search. (2024).
- Baishixing. (n.d.). H-Asp(OtBu)-OH | Amino Acid for Peptide Synthesis.
- Bachem. (2021). Z - Benzyloxycarbonyl.
- Master Organic Chemistry. (2018).
- Aapptec Peptides. (n.d.). Fmoc-Asp(OtBu)-OH [71989-14-5].
- Behrendt, R., Huber, S., Martí, R., & White, P. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(8), 680-7.
- MedChemExpress. (n.d.). Z-Asp(OtBu)
- Neumann, et al. (n.d.). ChemRxiv.
- Wikipedia. (2024). Peptide synthesis.
- Ghosh, A. K., et al. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. PubMed Central.
- BOC Sciences. (n.d.). Cbz-Asp(OtBu)-Phe-Glu(OtBu)-OH.
- BenchChem. (2025). Navigating the Deprotection of Z-Glu(OtBu)-ONp: A Technical Guide to Minimizing Side Products.
- BenchChem. (2025). Application Notes and Protocols: The Role of Z-Glu(OtBu)-ONp in Complex Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Z-Asp(OtBu)-OH = 98.0 TLC 5545-52-8.
- Sigma-Aldrich. (n.d.). Z-Asp(OtBu)-OH = 98.0 TLC 5545-52-8.
- Chemcd. (n.d.). Z-Asp(OtBu)-ONp 17543-17-8.
- Aapptec Peptides. (n.d.). Z-Asp-OtBu.
- Zhao, J., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
- Aapptec Peptides. (n.d.). Z-Asp(OtBu)-OSu [3338-32-7].
- Chemcd. (n.d.). This compound Spectrum 17543-17-8.
- Tokyo Chemical Industry. (n.d.). Z-Asp(OtBu)-OH 5545-52-8.
- SBS Genetech. (2022). Mastering Protecting Groups in Peptide Synthesis.
- Wang, Y., et al. (2023). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. MDPI.
- The Organic Chemistry Tutor. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- ResearchGate. (2015).
- Kent, S. B. H. (2009). Introduction to Peptide Synthesis. PubMed Central.
- Kunishima, M., et al. (2001). N-triazinylammonium Tetrafluoroborates. A New Generation of Efficient Coupling Reagents Useful for Peptide Synthesis. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. bachem.com [bachem.com]
- 6. H-Asp(OtBu)-OH | Amino Acid for Peptide Synthesis | Baishixing [aminoacids-en.com]
- 7. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Quantifying Caspase-3 Activity in Cell Culture Using Z-ASP(OTBU)-ONP
Introduction: The Role of Caspase-3 in Apoptosis
Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged cells.[1][2] This process is executed by a family of cysteine proteases known as caspases.[3] Caspases exist as inactive zymogens (procaspases) and are activated through a proteolytic cascade.[1] A key executioner enzyme in this pathway is Caspase-3, which, once activated by initiator caspases like caspase-8 and caspase-9, cleaves a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][4][5][6] Given its central role, the measurement of Caspase-3 activity serves as a reliable indicator of apoptosis.[6][7]
These application notes provide a detailed protocol for the quantification of Caspase-3 activity in mammalian cell lysates using the colorimetric substrate Z-ASP(OTBU)-ONP (N-benzyloxycarbonyl-L-aspartic acid O-t-butyl ester p-nitrophenyl ester). The principles and concentrations outlined here are also applicable to the more commonly cited substrate, Ac-DEVD-pNA, which operates via the same mechanism.[8][9][10]
Principle of the Assay
The assay quantifies Caspase-3 activity based on the enzymatic cleavage of a specific peptide substrate. Caspase-3 recognizes the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD).[8][11] The substrate this compound contains a modified aspartic acid residue linked to a chromophore, p-nitroaniline (pNA). In the presence of active Caspase-3, the substrate is cleaved, releasing pNA.[10][12][13] Free pNA has a distinct yellow color and can be quantified by measuring its absorbance at 405 nm with a spectrophotometer or microplate reader.[2][9][12][13] The amount of pNA released is directly proportional to the Caspase-3 activity in the cell lysate.[2]
dot
Caption: Mechanism of the colorimetric Caspase-3 assay.
Materials and Reagents
-
This compound substrate
-
Dimethyl sulfoxide (DMSO)
-
Cell Lysis Buffer (see recipe below)
-
2X Reaction Buffer (see recipe below)
-
Dithiothreitol (DTT), 1 M stock
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
Apoptosis inducer (e.g., Staurosporine, anti-Fas antibody)
-
Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for negative control (optional)
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Refrigerated microcentrifuge
Buffer Recipes:
-
Cell Lysis Buffer (1X): 50 mM HEPES (pH 7.4), 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA. Store at 4°C. Add DTT fresh before use. For enhanced protection against non-specific proteolysis, a protease inhibitor cocktail may be added.[13][14]
-
2X Reaction Buffer: 100 mM HEPES (pH 7.2), 10% Sucrose, 0.1% CHAPS. Store at 4°C. Add DTT to a final concentration of 10 mM immediately before use (e.g., add 10 µL of 1 M DTT to 1 mL of 2X Reaction Buffer).[9][12]
Experimental Protocols
Part 1: Preparation of Reagents and Stock Solutions
1.1. This compound Substrate Stock Solution (20 mM):
-
Rationale: A concentrated stock solution in an organic solvent like DMSO is necessary as the substrate has poor aqueous solubility. This allows for minimal solvent addition to the final reaction.
-
Procedure: Dissolve the required mass of this compound powder in high-quality, anhydrous DMSO to achieve a final concentration of 20 mM.[13][14] Mix thoroughly by vortexing.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[15] Store protected from light at -20°C for up to 6 months.[2][16]
Part 2: Cell Culture and Induction of Apoptosis
2.1. Cell Seeding:
-
Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%). The number of cells required per sample is typically between 1-5 x 10⁶.[9][17]
2.2. Induction of Apoptosis:
-
Rationale: To validate the assay, it is crucial to have a positive control where Caspase-3 is known to be activated.
-
Procedure: Treat cells with an appropriate apoptosis-inducing agent (e.g., 1 µM Staurosporine for 3-6 hours). The optimal concentration and incubation time should be determined empirically for each cell line.
-
Controls: Maintain a parallel culture of untreated cells, which will serve as the negative (basal level) control.[12]
Part 3: Preparation of Cell Lysate
3.1. Cell Harvesting:
-
For adherent cells, aspirate the media, wash with ice-cold PBS, and detach using a cell scraper in PBS. For suspension cells, collect them directly.
-
Pellet the cells by centrifugation at ~500 x g for 5 minutes at 4°C.[13]
-
Carefully aspirate the supernatant and wash the cell pellet once more with ice-cold PBS.
3.2. Cell Lysis:
-
Rationale: Lysis with a mild, non-denaturing detergent buffer (like CHAPS) is required to release cytosolic contents, including caspases, while preserving their enzymatic activity.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer. A recommended concentration is 25-50 µL of buffer per 1-2 x 10⁶ cells.[2][8]
-
Centrifuge the lysate at 10,000-16,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[8][13]
-
Carefully transfer the clear supernatant, which contains the cytosolic protein fraction, to a new, pre-chilled microcentrifuge tube. Keep on ice.
3.3. Protein Quantification:
-
Rationale: To ensure equal amounts of protein are used in each reaction, the protein concentration of each lysate must be determined. This allows for the normalization of Caspase-3 activity.
-
Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay.[8][14]
-
Based on the concentrations, normalize all samples by diluting them with Cell Lysis Buffer to the same final concentration (e.g., 1-4 mg/mL).[2][17]
dotdot
Sources
- 1. Caspase 3 - Wikipedia [en.wikipedia.org]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Caspase-3 activation: Significance and symbolism [wisdomlib.org]
- 7. Caspase-3 activation is an early event and initiates apoptotic damage in a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 11. Caspase-3 Substrates for Noninvasive Pharmacodynamic Imaging of Apoptosis by PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. takarabio.com [takarabio.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. assaygenie.com [assaygenie.com]
Application Notes & Protocols: The Strategic Application of Z-Asp(OtBu)-ONp in the Synthesis of Caspase-3/7 Probes for Drug Discovery
Abstract
The executioner caspases, primarily Caspase-3 and Caspase-7, represent critical nodes in the apoptotic signaling cascade, making them high-value targets for therapeutic intervention in oncology, neurodegeneration, and autoimmune disorders. The development of novel drugs targeting these enzymes necessitates robust and specific assays to quantify their proteolytic activity. This guide details the strategic role of N-α-Benzyloxycarbonyl-L-aspartic acid α-p-nitrophenyl β-t-butyl ester, or Z-Asp(OtBu)-ONp, as a sophisticated chemical building block for the synthesis of highly specific peptide substrates and inhibitors used in these critical drug discovery assays. We provide a detailed examination of the molecule's chemical architecture, its application in solution-phase peptide synthesis, and a downstream protocol for utilizing the resulting custom probes in a cellular context.
Part 1: Application Notes & Scientific Rationale
The Central Role of Executioner Caspases in Apoptosis
Apoptosis, or programmed cell death, is an essential physiological process for tissue homeostasis, and its dysregulation is a hallmark of numerous human diseases.[1] The process is executed by a family of cysteine-aspartic proteases known as caspases.[1] These enzymes are categorized as initiator caspases (e.g., Caspase-8, Caspase-9) and executioner or effector caspases (e.g., Caspase-3, Caspase-7).[2]
Initiator caspases are activated by pro-apoptotic signals, which in turn cleave and activate the executioner caspases.[2][3] Once activated, Caspase-3 and Caspase-7 orchestrate the systematic dismantling of the cell by cleaving a multitude of structural and regulatory proteins.[4] Key substrates include poly(ADP-ribose) polymerase (PARP) and gelsolin, and their cleavage leads to the characteristic biochemical and morphological hallmarks of apoptosis, such as DNA fragmentation and cell blebbing.[5][6] Given their pivotal role, the specific and sensitive measurement of Caspase-3 and -7 activity is a cornerstone of drug discovery programs aimed at modulating apoptosis.
Deconstructing this compound: A Tool for Precision Synthesis
To accurately measure the activity of Caspase-3/7, researchers rely on synthetic peptide substrates that incorporate the enzymes' preferred cleavage sequence, most commonly Asp-Glu-Val-Asp (DEVD).[6][7] The enzyme cleaves the peptide bond C-terminal to the first aspartic acid residue (the P1 position). This compound is not a direct assay substrate itself, but rather a critical precursor for the chemical synthesis of such probes. Its structure is intelligently designed with three key functionalities for controlled peptide synthesis.[8][9]
-
Z (Benzyloxycarbonyl) Group: This group protects the α-amino terminus of the aspartic acid.[9] It is stable under standard peptide coupling conditions and can be selectively removed via catalytic hydrogenation, offering an orthogonal deprotection strategy relative to the acid-labile side-chain protecting group.[9]
-
OtBu (tert-Butyl) Ester: The side-chain carboxyl group of aspartic acid is highly reactive and must be protected to prevent unwanted side reactions, such as aspartimide formation, during peptide synthesis.[9][10] The OtBu group provides robust, acid-labile protection, which can be cleanly removed during the final deprotection step, typically with trifluoroacetic acid (TFA).[11]
-
ONp (p-Nitrophenyl) Ester: This moiety "activates" the α-carboxyl group. The p-nitrophenyl group is an excellent leaving group, rendering the carboxyl carbon highly susceptible to nucleophilic attack by the free amine of the next amino acid in the sequence. This facilitates efficient peptide bond formation with minimal risk of racemization, a critical factor for ensuring the biological integrity of the final peptide probe.[9]
Part 2: Experimental Protocols
The following protocols provide a framework for the practical application of this compound. Protocol 1 details its core use in synthesizing a peptide fragment. Protocol 2 describes a general assay where the final, fully synthesized peptide probe would be employed.
Protocol 1: Solution-Phase Synthesis of a Protected Dipeptide (Z-Asp(OtBu)-Val-OMe)
This protocol outlines the coupling of this compound with a C-terminal protected valine residue (H-Val-OMe·HCl) to form a protected dipeptide. This exemplifies the fundamental reaction for which this compound is designed.
Materials:
-
This compound (N-α-Benzyloxycarbonyl-L-aspartic acid α-p-nitrophenyl β-t-butyl ester)
-
H-Val-OMe·HCl (L-Valine methyl ester hydrochloride)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl), aqueous
-
Saturated sodium bicarbonate (NaHCO₃) solution, aqueous
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel) and appropriate mobile phase (e.g., 30% EtOAc in hexanes)
Procedure:
-
Preparation of the Amino Component:
-
In a round-bottom flask, dissolve H-Val-OMe·HCl (1.0 equivalent) in anhydrous DMF.
-
Cool the solution in an ice bath (0 °C).
-
Add TEA or DIPEA (1.1 equivalents) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes at 0 °C. The formation of a salt precipitate is expected.
-
-
Peptide Coupling Reaction:
-
In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DMF.
-
Add the solution of this compound to the stirring solution of the free-based H-Val-OMe.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours). The reaction progress can be monitored by TLC for the disappearance of the this compound starting material.
-
-
Work-up and Extraction:
-
Once the reaction is complete, pour the DMF solution into a separatory funnel containing a larger volume of EtOAc.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 times) - to remove unreacted amine and TEA/DIPEA.
-
Saturated NaHCO₃ solution (2 times) - to remove the p-nitrophenol byproduct (a yellow color in the aqueous layer is indicative of its removal).
-
Brine (1 time) - to remove residual water.
-
-
Dry the resulting organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude protected dipeptide.
-
-
Purification (if necessary):
-
If TLC analysis shows significant impurities, the crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes).
-
Combine the pure fractions and evaporate the solvent to yield the final product, Z-Asp(OtBu)-Val-OMe.
-
Protocol 2: Colorimetric Caspase-3/7 Activity Assay in Cell Lysates
This protocol describes the use of a complete, commercially available or custom-synthesized colorimetric substrate, such as Acetyl-DEVD-p-nitroanilide (Ac-DEVD-pNA), to measure caspase-3/7 activity in lysates from cells induced to undergo apoptosis.
Materials:
-
Mammalian cell line (e.g., Jurkat, HeLa)
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)[6]
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 100 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% Glycerol)
-
Caspase-3/7 Substrate: Ac-DEVD-pNA (e.g., 4 mM stock in DMSO)
-
Caspase-3/7 Inhibitor (optional control): Ac-DEVD-CHO (e.g., 2 mM stock in DMSO)
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Induction of Apoptosis:
-
Seed cells in appropriate culture vessels and grow to ~70-80% confluency.
-
Treat cells with the chosen apoptosis-inducing agent for the required time (e.g., 1 µM Staurosporine for 3-4 hours). Include an untreated vehicle control (e.g., DMSO).
-
-
Preparation of Cell Lysates:
-
Harvest both apoptotic and non-apoptotic (control) cells. For adherent cells, scrape them into the media.
-
Centrifuge the cell suspension at 600 x g for 5 minutes at 4 °C.[6]
-
Carefully aspirate the supernatant and wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50-100 µL per 1-5 x 10⁶ cells) and incubate on ice for 15-20 minutes.[6]
-
Centrifuge the lysate at 16,000 x g for 15 minutes at 4 °C to pellet cellular debris.[6]
-
Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube. This is the cell lysate.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add cell lysate to each well, normalizing by protein amount (e.g., 50-100 µg of total protein per well).
-
Adjust the volume in each well to 50 µL with ice-cold Lysis Buffer.
-
Prepare control wells:
-
Blank: 50 µL Lysis Buffer (no lysate).
-
Negative Control: Lysate from untreated cells.
-
Inhibitor Control (optional): Lysate from treated cells + inhibitor (e.g., 1 µL of Ac-DEVD-CHO).
-
-
Add 50 µL of 2x Reaction Buffer to each well.
-
-
Initiation and Measurement:
-
Start the reaction by adding 5 µL of the Ac-DEVD-pNA substrate stock solution to each well (final concentration ~200 µM).
-
Mix gently by tapping the plate.
-
Incubate the plate at 37 °C, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader at regular intervals (e.g., every 30 minutes) or as an endpoint reading after 1-2 hours.[6]
-
-
Data Analysis:
-
Subtract the absorbance value of the blank from all other readings.
-
The caspase activity is proportional to the A₄₀₅ reading.
-
Calculate the fold-increase in caspase activity by dividing the absorbance of the apoptotic sample by the absorbance of the non-apoptotic (negative control) sample.
-
Sample Data Table:
| Sample | Total Protein (µg) | A₄₀₅ (t=0 hr) | A₄₀₅ (t=2 hr) | Corrected A₄₀₅ (ΔA₄₀₅) | Fold Increase (vs. Control) |
| Blank (Buffer Only) | 0 | 0.051 | 0.053 | 0.002 | N/A |
| Untreated Cell Lysate | 100 | 0.055 | 0.098 | 0.043 | 1.0 |
| Treated Cell Lysate | 100 | 0.058 | 0.548 | 0.490 | 11.4 |
| Treated Lysate + Inhibitor | 100 | 0.056 | 0.112 | 0.056 | 1.3 |
References
-
Lakhani, S. A., et al. (2006). Caspases 3 and 7: Key Mediators of Mitochondrial Events of Apoptosis. Science. Available at: [Link]
-
Walsh, J. G., et al. (2008). Executioner caspase-3 and caspase-7 are functionally distinct proteases. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Okada, H., & Mak, T. W. (2006). What are caspases 3 and 7 doing upstream of the mitochondria? Cancer Biology & Therapy. Available at: [Link]
-
Lamkanfi, M., & Kanneganti, T. D. (2010). Caspase-7: a protease involved in apoptosis and inflammation. The international journal of biochemistry & cell biology. Available at: [Link]
-
Radwan, R. R., & Liew, S. H. (2022). Caspase-3 activation via the intrinsic and extrinsic apoptotic pathways. ResearchGate. Available at: [Link]
-
ScienceDirect. (n.d.). Caspases activity assay procedures. ScienceDirect. Available at: [Link]
-
Aapptec. (n.d.). Z-Asp-OtBu. Aapptec. Available at: [Link]
-
Bio-Rad. (n.d.). Instructions for Using Caspase Substrates and Inhibitors. Bio-Rad. Available at: [Link]
-
Protocols.io. (2016). CasPASE™ Apoptosis Fluorometric Assay with Cell Lysate. Protocols.io. Available at: [Link]
-
Sani, M. A., et al. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. ResearchGate. Available at: [Link]
-
Aapptec. (n.d.). Fmoc-Asp(OtBu)-OH. Aapptec. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Caspase-7: a protease involved in apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Caspases 3 and 7: Key Mediators of Mitochondrial Events of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bio-rad.com [bio-rad.com]
- 8. scbt.com [scbt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Z-Asp(OtBu)-ONp Stability and Storage Guide
Welcome to the technical support center for Z-Asp(OtBu)-ONp (N-α-Benzyloxycarbonyl-L-aspartic acid α-p-nitrophenyl β-t-butyl ester). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of this critical caspase substrate. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction to this compound
This compound is a protected and activated aspartic acid derivative commonly used in peptide synthesis and as a chromogenic substrate for caspases, a family of cysteine proteases central to apoptosis.[1][2][3] The molecule's utility is derived from its specific chemical functionalities:
-
Z (Benzyloxycarbonyl) group: An N-terminal protecting group.
-
Aspartic acid (Asp): The core amino acid residue.
-
OtBu (tert-butyl ester): A bulky side-chain protecting group for the β-carboxyl group of aspartic acid.
-
ONp (p-nitrophenyl ester): An activating group on the α-carboxyl group, which upon cleavage by an active caspase, releases the chromophore p-nitrophenol, allowing for spectrophotometric monitoring of enzyme activity.
The very features that make this compound a useful research tool also render it susceptible to specific degradation pathways. Understanding these potential liabilities is crucial for its proper handling, storage, and use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C.[4][5] It is also advisable to store it in a desiccator or under an inert atmosphere to protect it from moisture, which can lead to hydrolysis of the activated ester. Like many nitrophenyl compounds, it is prudent to protect it from light to prevent potential photolytic degradation.
Q2: How should I prepare and store stock solutions of this compound?
Stock solutions should be prepared in a dry, aprotic organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4] Due to the lability of the p-nitrophenyl ester and the tert-butyl ester, aqueous solutions are not recommended for storage.[4] For immediate use in assays, a concentrated stock in DMSO can be diluted into the aqueous assay buffer. It is best practice to prepare fresh dilutions for each experiment. If short-term storage of a stock solution is necessary, it should be aliquoted to avoid multiple freeze-thaw cycles and stored at -80°C.
Q3: What are the primary degradation pathways for this compound?
There are two main points of instability in the this compound molecule: the p-nitrophenyl ester and the tert-butyl ester. A secondary, but significant, degradation pathway involves the aspartyl residue itself.
-
Hydrolysis of the p-Nitrophenyl Ester: The ONp group is an activated ester designed for reactivity. It is susceptible to hydrolysis, especially in the presence of moisture or under basic conditions, which will release p-nitrophenol.[6] This is a critical degradation pathway as it reduces the concentration of the active substrate.
-
Cleavage of the tert-Butyl Ester: The OtBu group is stable under neutral and basic conditions but is labile to strong acids.[7][8] While assay conditions are typically not strongly acidic, prolonged exposure to even mildly acidic conditions or enzymatic activity from contaminating proteases could lead to its removal.
-
Aspartimide Formation: A well-documented degradation pathway for aspartic acid residues in peptides involves the intramolecular cyclization to form a succinimide ring (aspartimide).[9][10] This can occur under both acidic and basic conditions and can lead to racemization and the formation of β-aspartyl peptides, which may not be recognized by the target caspase.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High background signal in caspase assay | Spontaneous hydrolysis of the p-nitrophenyl ester. | Prepare fresh substrate solutions for each experiment. Ensure the pH of the assay buffer is neutral or slightly acidic (pH 6.8-7.4) and avoid basic conditions. Run a control well with the substrate in the assay buffer without the enzyme to measure the rate of spontaneous hydrolysis. |
| Low or no signal in caspase assay | Degradation of the substrate. | Verify the storage conditions of the solid compound and stock solutions. Use a fresh aliquot of the substrate. Consider quantifying the concentration of your stock solution via UV-Vis spectrophotometry by measuring the absorbance of p-nitrophenol after complete basic hydrolysis. |
| Poor solubility of the substrate in the assay buffer. | Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your enzyme's activity and sufficient to maintain substrate solubility. A final DMSO concentration of 1-5% is generally well-tolerated. | |
| Inconsistent results between experiments | Inconsistent substrate concentration due to degradation or precipitation. | Prepare a large, single batch of stock solution and aliquot it for single use to minimize variability. Always ensure the substrate is fully dissolved before adding it to the assay. |
| Freeze-thaw cycles of the stock solution. | Aliquoting the stock solution is critical to avoid repeated freezing and thawing, which can introduce moisture and accelerate degradation. |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by HPLC
This protocol provides a general method to assess the purity of your this compound sample.
-
Sample Preparation: Dissolve a small amount of this compound in a suitable organic solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.
-
HPLC System: A standard reverse-phase HPLC system with a C18 column is suitable.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient: A linear gradient from 10% to 90% Solvent B over 20-30 minutes can be a good starting point.
-
Detection: Monitor the elution profile at 220 nm (for the peptide backbone) and 270-280 nm (for the phenyl groups). The appearance of multiple peaks may indicate the presence of degradation products such as Z-Asp(OtBu)-OH (from ONp hydrolysis) or Z-Asp-ONp (from OtBu cleavage).
Protocol 2: Quantification of Stock Solutions via Hydrolysis
This protocol allows for the determination of the active substrate concentration in a stock solution.
-
Prepare a Dilution: Dilute a small, known volume of your this compound stock solution in a larger volume of 0.1 M NaOH.
-
Incubation: Allow the solution to incubate at room temperature for 30 minutes to ensure complete hydrolysis of the p-nitrophenyl ester.
-
Spectrophotometry: Measure the absorbance of the solution at 405 nm.
-
Calculation: Use the Beer-Lambert law (A = εbc) to calculate the concentration of the released p-nitrophenolate. The molar extinction coefficient (ε) of p-nitrophenolate under these conditions is approximately 18,000 M⁻¹cm⁻¹. This concentration will be equivalent to the original concentration of the active this compound in your stock solution.
Visualizing Degradation Pathways
The following diagrams illustrate the key chemical structures and potential degradation pathways for this compound.
Caption: Chemical components of the this compound molecule.
Sources
- 1. scbt.com [scbt.com]
- 2. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Acids - Wordpress [reagents.acsgcipr.org]
- 9. Chemical pathways of peptide degradation. VI. Effect of the primary sequence on the pathways of degradation of aspartyl residues in model hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
Technical Support Center: Optimizing Z-Asp(OTBU)-ONP Coupling Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to the optimization of peptide coupling reactions involving Z-Asp(OtBu)-ONp. As a foundational building block in peptide synthesis, N-α-Benzyloxycarbonyl-L-aspartic acid α-p-nitrophenyl β-t-butyl ester, or this compound, offers a pre-activated carboxyl group designed for efficient peptide bond formation.[1] However, achieving optimal reaction times and high yields can be challenging, often influenced by a subtle interplay of factors including steric hindrance, peptide aggregation, and solvent effects.
This guide is structured to provide you with direct, actionable solutions to common issues encountered during your experiments. We will move from high-level frequently asked questions to in-depth troubleshooting guides, complete with detailed protocols and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a derivative of L-aspartic acid strategically modified for use in peptide synthesis.[1][2] Each component serves a specific purpose:
-
Z (Benzyloxycarbonyl): This group protects the N-terminal amine, preventing it from reacting with other molecules. It is relatively stable and typically removed under conditions like catalytic hydrogenation.[3][4][5]
-
OtBu (tert-butyl ester): This protects the carboxylic acid group on the aspartic acid side chain, preventing it from forming unwanted branches. It is labile under acidic conditions, such as treatment with Trifluoroacetic Acid (TFA).[3][6]
-
ONp (p-Nitrophenyl ester): This is an "active ester" modification of the C-terminal α-carboxyl group. The p-nitrophenyl group is an excellent leaving group, making the carboxyl carbon highly susceptible to nucleophilic attack by the free amine of another amino acid. This pre-activation facilitates peptide bond formation, often with a reduced risk of racemization compared to some other activation methods.[5][7]
Q2: My coupling reaction with this compound is extremely slow. What are the most likely causes?
A slow reaction is one of the most common hurdles. The primary culprits are typically:
-
Peptide Aggregation: As the peptide chain elongates, particularly with hydrophobic residues, it can fold on itself and form secondary structures. This aggregation can physically block the reactive N-terminus, making it inaccessible for coupling.[8][9]
-
Poor Solvation: The solvent may not be adequately solvating the growing peptide chain, which contributes to aggregation and reduces the effective concentration of reactive species.[10][11]
-
Steric Hindrance: The amino acid you are coupling to may have a bulky side chain that sterically hinders the approach of the large this compound molecule.
-
Sub-optimal Temperature or Concentration: Reactions are often run at room temperature by default, but this may not be sufficient to overcome the activation energy barrier for a difficult coupling.
Q3: How can I effectively monitor the reaction's progress?
Monitoring is crucial for optimization. The two most common methods are:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative analysis.[12][13] By taking small aliquots from the reaction mixture over time, you can track the disappearance of your starting materials (the N-terminally deprotected peptide) and the appearance of your desired product peak.[14]
-
Thin-Layer Chromatography (TLC): A faster, more qualitative method. It's excellent for quickly checking if the starting materials have been consumed.
-
Visual Confirmation: The coupling reaction releases the p-nitrophenolate anion, which is yellow. The appearance of a yellow color in the reaction mixture is a good qualitative indicator that the reaction is proceeding.[7]
Q4: What are the most critical side reactions to be aware of with Aspartic Acid derivatives?
The primary side reaction of concern is aspartimide formation . This intramolecular cyclization is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs and can be catalyzed by both acid and base.[8] The resulting aspartimide is a five-membered ring that can subsequently reopen to yield a mixture of the desired α-linked peptide and an undesired β-linked iso-peptide, which are often very difficult to separate.[8]
In-Depth Troubleshooting Guide
This section addresses specific experimental problems with detailed causal analysis and recommended solutions.
Problem: Slow or Incomplete Coupling
-
Symptom: HPLC or TLC analysis shows a significant amount of unreacted N-terminal peptide even after 24 hours. The reaction mixture may or may not have a yellow tint.
| Possible Cause | Scientific Rationale & Solution |
| Peptide Aggregation | Rationale: Inter-chain hydrogen bonding leads to the formation of insoluble or poorly solvated aggregates, effectively removing the reactive amine from the solution phase. This is a very common issue in solid-phase peptide synthesis (SPPS) and can also occur in solution-phase.[9] Solutions: 1. Switch to a stronger solubilizing solvent. N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA) are often superior to Dimethylformamide (DMF) for solvating complex peptides.[10][11] 2. Use a solvent mixture. Adding 15-25% Dimethyl Sulfoxide (DMSO) to DMF can effectively disrupt secondary structures.[8][15] 3. Incorporate chaotropic salts. Adding salts like LiCl (0.5 M) can break up hydrogen bonding networks, improving solubility.[9] |
| Steric Hindrance | Rationale: The bulky nature of both the incoming this compound and the target amino acid (e.g., Val, Ile) can create a high energy barrier for the transition state. Solutions: 1. Increase the reaction temperature. Elevating the temperature to 40-50°C can provide the necessary energy to overcome the steric barrier. Monitor for potential side reactions.[8] 2. Increase reaction time. Some sterically hindered couplings simply require more time, up to 48-72 hours. Use HPLC to confirm the reaction is still progressing. |
| Sub-Optimal Base Conditions | Rationale: While the ONp ester is pre-activated, a tertiary base (e.g., DIPEA, NMM) is often needed to scavenge protons and ensure the nucleophilic amine remains in its free, unprotonated state. However, an excessive amount of base can increase the rate of racemization.[16] Solutions: 1. Ensure stoichiometry. Use approximately 1.0-1.5 equivalents of a non-nucleophilic base like N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA). 2. Check the pH. If possible, check the apparent pH of the reaction mixture; it should be slightly basic (around 8-9). |
Problem: Significant Side Product Formation
-
Symptom: HPLC analysis of the crude product shows multiple major peaks close to the desired product peak, complicating purification.
| Possible Cause | Scientific Rationale & Solution |
| Aspartimide Formation | Rationale: The side-chain amide of the Asp residue can be attacked by the backbone nitrogen, especially under basic conditions or during subsequent acidic deprotection steps.[8] Solutions: 1. Minimize base exposure. Use the minimum amount of base necessary for the coupling and avoid prolonged reaction times at elevated temperatures. 2. Use HOBt. While not a catalyst for the coupling itself, adding 1 equivalent of 1-Hydroxybenzotriazole (HOBt) to the reaction mixture has been shown to suppress aspartimide formation in some contexts.[8] |
| Racemization | Rationale: The activation of the carboxyl group makes the α-proton more acidic and susceptible to abstraction by a base. This can lead to a loss of stereochemical integrity at the chiral center.[17][18] Active esters like ONp are generally good at suppressing this, but it can still occur.[5] Solutions: 1. Control the base. Avoid using a large excess of base. N-methylmorpholine (NMM) is generally considered less prone to inducing racemization than DIPEA.[16] 2. Keep the temperature low. If the coupling is proceeding at a reasonable rate at room temperature, avoid heating. |
Visualizations & Workflows
Reaction Mechanism
Caption: Mechanism of peptide bond formation using this compound.
Experimental Optimization Workflow
Caption: Decision workflow for optimizing a slow coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for this compound Coupling in Solution Phase
-
Preparation: Dissolve the N-terminally deprotected amino acid or peptide (1.0 equivalent) in anhydrous DMF (or NMP) to a concentration of approximately 0.1 M in a flame-dried, nitrogen-purged flask.
-
Base Addition: Add N-methylmorpholine (NMM) (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Coupling: In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the peptide solution.
-
Reaction: Stir the reaction mixture at room temperature. A yellow color should develop, indicating the release of p-nitrophenol.
-
Monitoring: Monitor the reaction progress every 4-6 hours using HPLC or TLC (See Protocol 2). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, proceed to an aqueous work-up to remove the p-nitrophenol by-product and excess reagents (See Protocol 3).
Protocol 2: Monitoring Reaction Progress by HPLC
-
Sample Preparation: At each time point (e.g., t=0, 4h, 8h, 12h, 24h), withdraw a small aliquot (~5-10 µL) from the reaction mixture. Quench the aliquot by diluting it 100-fold in a vial containing 50:50 Acetonitrile:Water with 0.1% TFA.
-
HPLC Setup:
-
Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A typical gradient would be 5% to 95% B over 20-30 minutes. This may need to be optimized based on the hydrophobicity of your peptides.
-
Detection: Monitor at 214 nm or 220 nm for the peptide bond.[19]
-
-
Analysis: Inject the diluted sample. Identify the peaks corresponding to your starting amine and the Z-protected product. Calculate the percent conversion by comparing the peak areas. A successful reaction should show the near-complete consumption of the starting amine peak and the growth of a single, major product peak.[14]
Protocol 3: Aqueous Work-up and Removal of p-Nitrophenol
-
Quenching: Dilute the reaction mixture with a water-immiscible organic solvent like Ethyl Acetate (EtOAc) (approx. 10x the reaction volume).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel.
-
Wash with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) (3 times). This will deprotonate the acidic p-nitrophenol, making it highly water-soluble and partitioning it into the aqueous layer. The aqueous layer will turn bright yellow.
-
Wash with water (2 times).
-
Wash with brine (1 time).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude protected peptide.
-
Purification: The crude product can then be purified by flash column chromatography on silica gel.
References
-
Zhang, L., et al. (1994). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. International Journal of Peptide and Protein Research. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
- Yadav, V. K. (2016). Protection Reactions. Wiley-VCH.
-
Wikipedia. (2024). Peptide synthesis. Available at: [Link]
-
Wenschuh, H., et al. (1979). Studies on the coupling rates in liquid-phase peptide synthesis using competition experiments. International Journal of Peptide and Protein Research. Available at: [Link]
-
ResearchGate. (n.d.). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Available at: [Link]
-
Li, P., & Gu, P. (2023). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers. Available at: [Link]
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
PubChem. (n.d.). 4-tert-Butyl hydrogen N-((phenylmethoxy)carbonyl)-L-aspartate. Available at: [Link]
-
G. Di Sante, J., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing. Available at: [Link]
-
ResearchGate. (n.d.). Analytical Methods for Solid Phase Peptide Synthesis. Available at: [Link]
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]
- Humana Press. (2005). HPLC of Peptides and Proteins.
-
AAPPTEC. (n.d.). Amino Acid Sidechain Deprotection. Available at: [Link]
-
Reddit. (2020). In the peptide bond formation, OH from the carboxylic acid group is a leaving group.... Available at: [Link]
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Available at: [Link]
- Dublin Institute of Technology. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis.
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Available at: [Link]
-
MDPI. (2016). Native Chemical Ligation: A Boon to Peptide Chemistry. Available at: [Link]
-
Reddit. (2022). Peptide bond formation: how does the -OH group of the carboxylic acid side chain leave.... Available at: [Link]
-
NIH. (2012). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biovera.com.au [biovera.com.au]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. application.wiley-vch.de [application.wiley-vch.de]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. renyi.hu [renyi.hu]
Z-ASP(OTBU)-ONP purity issues and solutions
Technical Support Center: Z-Asp(OtBu)-ONp
Last Updated: 2026-01-15
Introduction
N-α-Benzyloxycarbonyl-L-aspartic acid β-tert-butyl ester α-p-nitrophenyl ester, commonly abbreviated as this compound, is a critical reagent in synthetic peptide chemistry. Its trifunctional nature—featuring an N-terminal Z-group, a side-chain OtBu ester, and a C-terminal ONp active ester—allows for precise and strategic incorporation of aspartic acid into peptide sequences. The purity of this reagent is paramount; contaminants can lead to failed couplings, truncated sequences, and the generation of difficult-to-remove side products, compromising the integrity of the final peptide.
This guide provides in-depth troubleshooting for common purity-related issues encountered with this compound, offering diagnostic procedures, root cause analyses, and validated solutions to ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the ideal storage condition for this compound?
To minimize degradation, this compound should be stored in a tightly sealed container at 2-8°C, under an inert atmosphere (argon or nitrogen), and protected from light and moisture.[1][2] Long-term storage at -20°C is also recommended. Improper storage is the leading cause of reagent decomposition.
Q2: My bottle of this compound is yellow, but the specification sheet says it should be white. Can I still use it?
A yellow color indicates the presence of free p-nitrophenol (HNP), a byproduct of hydrolysis of the active ester.[3][4][5] While the reagent may still be usable, the presence of HNP signifies partial degradation and reduced activity. This will result in lower coupling efficiency and requires stoichiometric adjustment. It is highly recommended to assess the purity by HPLC and consider purification before use.
Q3: What are the key protecting groups in this compound and how are they removed?
This reagent utilizes an orthogonal protection strategy, which is crucial for complex syntheses.[6][7]
-
Z (Benzyloxycarbonyl): Protects the α-amino group. It is stable to acidic and basic conditions used for OtBu and Fmoc removal, respectively. It is typically removed via catalytic hydrogenation (e.g., H₂/Pd-C).[7]
-
OtBu (tert-Butyl ester): Protects the β-carboxyl side chain. It is stable to the basic conditions of Fmoc deprotection and hydrogenation but is readily cleaved by moderate to strong acids (e.g., trifluoroacetic acid, TFA).[7][8]
-
ONp (p-Nitrophenyl ester): This is not a protecting group but an activating group for the α-carboxyl function, facilitating nucleophilic attack by an amino group during peptide coupling. It is consumed during the reaction.
Troubleshooting Guide: Purity Issues & Solutions
Issue 1: Low Coupling Efficiency or Incomplete Reaction
Question: I am experiencing low yields in my coupling reaction with this compound. My TLC/LC-MS analysis shows a significant amount of unreacted starting amine. What could be the cause?
Possible Causes & Solutions:
-
Root Cause: Reagent Degradation via Hydrolysis. The most common cause is the hydrolysis of the p-nitrophenyl active ester, which reduces the amount of active reagent available for coupling.[3][9] This is exacerbated by exposure to atmospheric moisture or residual water in reaction solvents.
-
Diagnosis: Run an HPLC analysis of the this compound solid. The presence of a significant peak corresponding to p-nitrophenol (HNP) and/or Z-Asp(OtBu)-OH confirms hydrolysis. A quantitative HPLC can determine the exact percentage of active reagent remaining.
-
Corrective Action: Increase the equivalents of this compound used in the coupling reaction to compensate for the inactive portion. For critical applications, purify the reagent via recrystallization (see Protocol 2) to remove hydrolysis byproducts.
-
Prevention: Always use freshly dried, amine-free solvents (e.g., DMF, DCM). Store the reagent under inert gas and handle it quickly to minimize exposure to air.
-
-
Root Cause: Suboptimal Reaction Conditions. The reaction pH and temperature can significantly impact the stability of the active ester and the rate of coupling.
-
Diagnosis: Review your reaction setup. Is the pH slightly basic? Active ester couplings proceed best in the presence of a non-nucleophilic base to ensure the attacking amine is deprotonated. However, strongly basic conditions (pH > 9) can accelerate hydrolysis of the ONp ester.[10]
-
Corrective Action: Maintain the reaction pH between 7.5 and 8.5. If using a salt of the amine component (e.g., HCl or TFA salt), add 1.05-1.1 equivalents of a tertiary amine base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
-
Prevention: Perform a small-scale test reaction to optimize base concentration and reaction time before proceeding with the full-scale synthesis.
-
Issue 2: Appearance of an Unexpected Side Product
Question: My LC-MS analysis shows a peak with a mass corresponding to my desired peptide, but also a significant peak at [Peptide Mass + 57]. What is this impurity?
Possible Cause & Solution:
-
Root Cause: Loss of the Side-Chain OtBu Group. The tert-butyl ester is sensitive to acid. If your starting amine component is a TFA salt and excess base was not used, or if the reaction was inadvertently exposed to acidic conditions, the OtBu group can be cleaved. The newly exposed side-chain carboxylic acid can then react, leading to side products. More commonly, if the OtBu group is lost before the next coupling step, it can lead to undesired branching.
-
Diagnosis: The mass difference of -56 Da (loss of C₄H₈) from the expected protected peptide corresponds to the loss of the tert-butyl group. The subsequent acylation of another amine with this newly deprotected side-chain would lead to branched impurities.
-
Corrective Action: Unfortunately, this impurity is often difficult to remove chromatographically from the desired product. The best course is to optimize the reaction conditions to prevent its formation.
-
Prevention: Ensure that at least one full equivalent of a non-nucleophilic base is present for every equivalent of TFA or HCl salt in your reaction mixture. Avoid any acidic workup steps while the OtBu group is intended to be intact.
-
Analytical and Purification Protocols
Protocol 1: HPLC Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting common impurities like HNP and Z-Asp(OtBu)-OH.
Methodology:
-
Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of acetonitrile.
-
HPLC System: A standard reverse-phase HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% TFA in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient:
Time (min) %B 0 30 20 95 25 95 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 265 nm (for the Z and ONp groups) and 320 nm (specific for p-nitrophenolate).
-
Expected Elution Order: 1st: p-nitrophenol (HNP), 2nd: Z-Asp(OtBu)-OH, 3rd: this compound (main product).
Protocol 2: Recrystallization for Purification
This procedure can be used to remove hydrolytic impurities (p-nitrophenol and Z-Asp(OtBu)-OH) from a partially degraded batch of this compound.
Methodology:
-
Place the impure this compound in a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of warm (~40-50°C) ethyl acetate to dissolve the solid completely. Avoid excessive heating.
-
While stirring, slowly add hexane (or petroleum ether) as an anti-solvent until the solution becomes faintly and persistently cloudy.
-
If it becomes too cloudy, add a drop or two of ethyl acetate to clarify.
-
Remove the flask from heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in a refrigerator (2-8°C) for several hours, or overnight, to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of cold hexane.
-
Dry the purified crystals under high vacuum to remove all residual solvent. The resulting product should be a white to off-white crystalline solid.
Visual Workflow and Data
Workflow for Troubleshooting Purity Issues
Caption: Troubleshooting workflow for this compound purity issues.
Potential Degradation Pathways
Caption: Major degradation pathways for this compound.
References
-
Hydrolysis of p-Nitrophenyl Esters by Histidine-containing Linear and Cyclic Peptides. Bulletin of the Chemical Society of Japan. Available at: [Link]
-
Chang, Y. et al. (2022). An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
National Center for Biotechnology Information (2022). An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters. National Library of Medicine. Available at: [Link]
-
D'Souza, R. et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Journal of Biological Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Protective Groups. Available at: [Link]
-
Chen, F. et al. (2017). Design of Polyproline-Based Catalysts for Ester Hydrolysis. ACS Omega. Available at: [Link]
-
Ruifu Chemical. Z-Asp(OtBu)-OH·H2O. Available at: [Link]
-
Protheragen. Cbz-Asp(OtBu)-OH. Available at: [Link]
-
Wikipedia. Protecting group. Available at: [Link]
Sources
- 1. ruifuchem.com [ruifuchem.com]
- 2. Cbz-Asp(OtBu)-OH - Protheragen [protheragen.ai]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters [frontiersin.org]
- 5. An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Z-Asp(OtBu)-ONP in Peptide Synthesis
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Z-Asp(OtBu)-ONP and related aspartic acid derivatives. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific side reactions, grounded in mechanistic insights and field-proven protocols.
Section 1: The Primary Challenge: Aspartimide Formation
The use of aspartic acid with a β-tert-butyl ester side-chain protecting group, such as in this compound or the more common Fmoc-Asp(OtBu)-OH, presents a significant and persistent challenge in peptide synthesis: the formation of an aspartimide intermediate.[1][2] This side reaction can severely compromise the yield and purity of the final peptide, making a thorough understanding of its mechanism and prevention essential.
FAQ 1.1: What is aspartimide formation, and why is it a critical issue?
Aspartimide formation is an intramolecular cyclization reaction involving an aspartic acid residue. Under basic conditions, such as the piperidine treatment used for Fmoc deprotection in Solid-Phase Peptide Synthesis (SPPS), the backbone amide nitrogen C-terminal to the Asp residue attacks the side-chain β-carbonyl group.[1][3][4] This attack forms a five-membered succinimide ring, known as an aspartimide, and releases the side-chain protecting group (e.g., as tert-butanol from OtBu).
This side reaction is highly problematic for several reasons:
-
Chain Branching: The aspartimide ring is unstable and can be opened by nucleophiles. Attack by water or piperidine leads to a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, where the peptide chain continues from the side-chain carboxyl group.[1][4][5]
-
Racemization: The α-carbon of the aspartimide intermediate is highly susceptible to epimerization under basic conditions, leading to the incorporation of D-Asp residues into the peptide.[4]
-
Difficult Purification: The resulting byproducts, particularly the D-α-aspartyl and β-aspartyl peptides, often have the same mass and similar physicochemical properties as the target peptide, making their separation by standard HPLC extremely challenging or impossible.
-
Formation of Adducts: Piperidine, if used for deprotection, can also act as a nucleophile and attack the aspartimide, forming irreversible α- and β-piperidide adducts that terminate the peptide chain.[4]
FAQ 1.2: Which peptide sequences are most susceptible to aspartimide formation?
The propensity for aspartimide formation is highly sequence-dependent.[6] The reaction is most favored when the amino acid C-terminal to the aspartic acid residue (the "Xaa" in an Asp-Xaa motif) has a small, sterically unhindered side chain.
| Sequence Motif | Relative Risk | Causality |
| Asp-Gly | Very High | Glycine lacks a side chain, offering the least steric hindrance for the backbone nitrogen to approach the Asp side-chain carbonyl. This is often used as a model sequence for testing prevention strategies.[1][6] |
| Asp-Asn | High | The asparagine side chain is relatively small and flexible. |
| Asp-Arg | High | Despite its size, the Arg side chain does not effectively shield the backbone, and certain conformations can favor the reaction.[1] |
| Asp-Ser | High | The serine side chain is small. |
| Asp-Ala | Moderate-High | Alanine's methyl group provides minimal steric hindrance.[7] |
| Asp-Asp | Moderate | The adjacent Asp residue can participate in the reaction.[4] |
Conversely, bulky C-terminal residues like Proline (which cannot form the required succinimide ring structure), Valine, or Isoleucine significantly reduce the rate of aspartimide formation.
Troubleshooting Guide: Aspartimide Formation
Diagnosis: How to Identify Aspartimide-Related Byproducts
If you suspect aspartimide formation, analyze your crude peptide product using a combination of HPLC and Mass Spectrometry (MS).
-
HPLC Analysis: Look for a cluster of peaks around your main product peak. β-peptides and D-isomers often co-elute or appear as shoulders on the main peak, making baseline separation difficult. The aspartimide intermediate itself, if present, is a neutral species and will have a different retention time.
-
Mass Spectrometry (MS) Analysis:
-
Main Byproducts (α/β isomers, D-isomer): These will have the same mass as the target peptide, confirming the challenge is isomeric separation.
-
Aspartimide Intermediate: This will show a mass loss of 18 Da (loss of H₂O) compared to the protected peptide.
-
Piperidide Adducts: These will show a mass increase of 84 Da (addition of a piperidinyl group minus a hydrogen) compared to the target peptide.
-
Mitigation & Prevention Strategies
Several strategies can be employed to suppress or eliminate this side reaction. The choice depends on the severity of the problem and the specific peptide sequence.
The simplest approach is to alter the conditions for Nα-Fmoc removal to reduce the effective basicity. This is highly relevant when using Fmoc-Asp(OtBu)-OH in SPPS.
-
Option 1: Add an Acidic Additive. Adding a small amount of a weak acid to the piperidine solution can buffer its basicity without significantly slowing down Fmoc removal.[8][9][10]
-
Option 2: Use a Weaker Base. Replacing piperidine with a less aggressive base can be highly effective.
The underlying cause of the reaction is the accessibility of the β-carbonyl. Increasing the steric bulk of the side-chain ester protecting group can effectively shield this position from nucleophilic attack.[4][13]
| Protecting Group | Structure | Efficacy vs. OtBu | Key Features |
| O-tert-butyl (OtBu) | -C(CH₃)₃ | Baseline | Standard, but highly susceptible. |
| 3-methylpent-3-yl (OMpe) | -C(CH₃)(C₂H₅)₂ | Better | Offers improved protection over OtBu. |
| 5-n-butyl-5-nonyl (OBno) | -C(C₄H₉)₂(C₄H₉) | Excellent | Significantly reduces aspartimide formation even in Asp-Gly sequences due to its size and flexibility.[5] |
| Cyanosulfurylide (CSY) | Zwitterionic ylide | Complete Suppression | Masks the carboxylic acid as a stable C-C bonded ylide, completely preventing aspartimide formation. Requires a separate oxidative deprotection step.[4][14] |
-
Recommendation: For sequences known to be highly problematic (e.g., containing Asp-Gly), switching from Fmoc-Asp(OtBu)-OH to a derivative like Fmoc-Asp(OBno)-OH is a highly effective, albeit more expensive, solution.
This strategy provides the most complete prevention by modifying the nucleophile itself. A protecting group is installed on the backbone amide nitrogen of the residue following Asp, physically blocking its ability to initiate the cyclization reaction.[7][11]
-
Method: Incorporate the residue following Asp as a dipeptide, such as Fmoc-Xaa-(Dmb)Gly-OH , where Dmb (2,4-dimethoxybenzyl) protects the glycine nitrogen. The Dmb group is stable throughout the synthesis and is cleaved simultaneously with the side-chain protecting groups during final TFA treatment.[7]
-
Causality: By converting the secondary amide to a tertiary amide, the nucleophilic nitrogen is masked, completely preventing the intramolecular attack.[11]
Section 2: Racemization Side Reactions
Racemization, or epimerization, is the loss of chiral integrity at the α-carbon of an amino acid, a persistent threat to the biological activity of synthetic peptides.[15] this compound is susceptible to racemization through two distinct mechanisms.
FAQ 2.1: How does this compound contribute to racemization?
-
Via Aspartimide Formation: As detailed in the previous section, the aspartimide intermediate is chirally unstable, and its formation is a primary route to racemization of the Asp residue.[12]
-
Via Azlactone (Oxazolone) Formation: This mechanism is inherent to the activation of any N-acyl amino acid, including the Z-protected Asp residue. The p-nitrophenyl (ONP) ester is a type of "active ester." In the presence of a base, the activated carboxyl group can be attacked by the backbone carbonyl oxygen of the same residue, forming a planar, five-membered azlactone ring.[16][17] The α-proton of this intermediate is highly acidic and can be readily abstracted by a base, leading to a resonance-stabilized, achiral intermediate. Reprotonation can occur from either face, resulting in a racemic mixture.[16][18]
Troubleshooting Guide 2.1: Minimizing Racemization
While less common in modern SPPS, which favors rapid in situ activation, these principles are critical when using pre-activated esters like this compound.
-
Protocol 1: Use Racemization-Suppressing Additives. During the coupling step, the inclusion of additives like HOBt or its derivatives is crucial. These additives can react with the active ester to form an intermediate HOBt-ester, which is less prone to azlactone formation but still sufficiently reactive for coupling.[7]
-
Protocol 2: Strict Temperature Control. Perform activation and coupling steps at low temperatures (e.g., 0°C to -15°C) to reduce the rate of azlactone formation and proton abstraction.[19]
-
Protocol 3: Avoid Excess Base. Avoid using excess tertiary amines (like DIPEA) during the coupling step, as they are primary culprits in promoting racemization via the azlactone mechanism.[16] Use the minimum amount required for neutralization.
References
-
Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. (Link)
-
Merck KGaA. (n.d.). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Sigma-Aldrich. (Link)
-
AAPPTEC. (2012, October 4). Preventing aspartimide formation during peptide synthesis. (Link)
-
Merck KGaA. (n.d.). Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. Sigma-Aldrich. (Link)
-
Biotech, B. (2023, February 6). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Biotage. (Link)
-
Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. (Link)
-
BenchChem. (2025). Technical Support Center: Troubleshooting Fmoc Deprotection in Peptide Synthesis. (Link)
-
Semantic Scholar. (n.d.). Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. (Link)
-
Palasek, S. A., Cox, Z., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. (Link)
-
Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. (Link)
-
Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. (Link)
-
Iris Biotech GmbH. (n.d.). Aspartimide Formation. (Link)
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. (Link)
-
BenchChem. (2025). Technical Support Center: Aspartimide Formation in SPPS. (Link)
-
Rehman, A., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(2), 1-10. (Link)
-
Behrendt, R., et al. (2020). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides — practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science. (Link)
-
Neumann, K., et al. (n.d.). Cyanopyridiniumylides (CyPY): Carboxylic Acid Protecting Groups That Prevent Aspartimide Formation During Peptide Synthesis. ChemRxiv. (Link)
-
Rehman, A., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. (Link)
-
ResearchGate. (n.d.). Aspartimide formation during SPPS a Base-promoted aspartimide formation... (Link)
-
Slideshare. (2018). Spps and side reactions in peptide synthesis. (Link)
-
Semantic Scholar. (2023). Epimerisation in Peptide Synthesis. (Link)
-
Behrendt, R., et al. (2020). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups. Request PDF on ResearchGate. (Link)
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. researchgate.net [researchgate.net]
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- 12. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Researcher's Guide to Colorimetric Caspase-3 Substrates: A Comparative Analysis of Z-DEVD-pNA and the Principle of Substrate Specificity
For researchers navigating the intricate landscape of apoptosis research, the accurate detection of caspase-3 activity is a cornerstone of experimental success. As a key executioner caspase, its activation represents a critical juncture in the programmed cell death pathway. The choice of substrate for its detection is therefore not a trivial one, with direct implications for the sensitivity, specificity, and ultimately, the validity of experimental findings.
This guide provides an in-depth technical comparison of colorimetric substrates for caspase-3, with a primary focus on the widely utilized Z-DEVD-pNA. We will also address the principle of caspase-3 substrate specificity, particularly in the context of the queried substrate Z-ASP(OTBU)-ONP, and introduce a relevant alternative for comparative analysis to illustrate the nuances of substrate selection.
Understanding Caspase-3 Substrate Specificity: The Primacy of the DEVD Motif
Caspase-3, like all caspases, is a cysteine-aspartic protease, meaning it utilizes a cysteine residue in its active site to cleave target proteins specifically after an aspartic acid (Asp) residue.[1] However, the specificity of this cleavage is not determined by the P1 Asp residue alone. The preceding three amino acids (P4-P2) play a crucial role in substrate recognition and binding affinity.[1]
Extensive research, including positional scanning substrate combinatorial library technology, has unequivocally established that the optimal tetrapeptide recognition motif for caspase-3 is Asp-Glu-Val-Asp (DEVD) .[2][3] This sequence is found in key cellular substrates of caspase-3, such as Poly (ADP-ribose) polymerase (PARP), and its cleavage by caspase-3 is a hallmark of apoptosis.[4] The preference for DEVD is so pronounced that it forms the basis for the most common and reliable synthetic substrates used in research.[5][6]
A query was made regarding the substrate This compound . Our comprehensive search of scientific literature and chemical databases indicates that while this compound (CAS 17543-17-8) exists as a chemical entity used in peptide synthesis, there is no evidence to support its use as a direct, standalone substrate for caspase-3 activity assays.[7][8] The single "ASP" residue does not fulfill the tetrapeptide requirement for efficient and specific recognition by caspase-3. Therefore, a direct experimental comparison with Z-DEVD-pNA is not feasible.
To address the core need for a comparative guide, we will analyze Z-DEVD-pNA against another colorimetric substrate that allows for a meaningful discussion of substrate specificity: Ac-DMQD-pNA . This substrate, while less optimal than DEVD-pNA, is a known caspase-3 substrate and serves as an excellent case study for the impact of peptide sequence on enzyme kinetics.[9]
Comparative Analysis: Z-DEVD-pNA vs. Ac-DMQD-pNA
| Feature | Z-DEVD-pNA | Ac-DMQD-pNA |
| Peptide Sequence | Z-Asp-Glu-Val-Asp-pNA | Ac-Asp-Met-Gln-Asp-pNA |
| Recognition Motif | DEVD | DMQD |
| Cleavage Principle | Caspase-3 cleaves after the terminal Asp, releasing p-nitroaniline (pNA). | Caspase-3 cleaves after the terminal Asp, releasing p-nitroaniline (pNA). |
| Detection Method | Colorimetric (Absorbance at 405 nm) | Colorimetric (Absorbance at 405 nm) |
| Relative Efficiency | High | Moderate to Low |
| Specificity for Caspase-3 | High, though some cross-reactivity with other caspases (e.g., caspase-7) can occur. | Moderate, with potential for off-target cleavage by other proteases. |
| Common Applications | Routine apoptosis assays, high-throughput screening for caspase-3 inhibitors/activators. | Mechanistic studies of caspase-3 substrate specificity, specialized assays. |
The "Why" Behind the Data: A Deeper Dive into Substrate Performance
The superior performance of Z-DEVD-pNA is rooted in the precise molecular interactions between the DEVD sequence and the active site of caspase-3. The S4-S1 pockets of the enzyme's active site have evolved to specifically accommodate the side chains of the DEVD motif, leading to a high binding affinity and efficient catalysis.
In contrast, the DMQD sequence of Ac-DMQD-pNA presents a less optimal fit. While the P1 Asp is conserved, the Gln at P2 and Met at P3 do not interact with the S2 and S3 pockets of caspase-3 as favorably as the Val and Glu of the DEVD sequence. This results in a lower binding affinity (higher Km) and/or a slower turnover rate (lower kcat), leading to reduced overall cleavage efficiency compared to Z-DEVD-pNA.
This difference in kinetic parameters is not merely academic; it has significant practical implications. An assay using Z-DEVD-pNA will typically yield a stronger signal and higher sensitivity, allowing for the detection of lower levels of caspase-3 activity. Conversely, an assay with Ac-DMQD-pNA may require higher enzyme concentrations or longer incubation times to generate a comparable signal, and may be more susceptible to background noise from non-specific cleavage.
Visualizing the Concepts
Caspase-3 Activation and Substrate Cleavage Pathway
Caption: Caspase-3 activation cascade and cleavage of a colorimetric substrate.
Experimental Workflow for Caspase-3 Activity Assay
Caption: General workflow for a colorimetric caspase-3 assay.
Experimental Protocols
Protocol for Caspase-3 Colorimetric Assay using Z-DEVD-pNA
This protocol is a representative example and may require optimization for specific cell types and experimental conditions.
A. Reagent Preparation
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA. Store at 4°C. Add DTT immediately before use.
-
2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% Glycerol. Store at 4°C. Add DTT immediately before use.
-
Z-DEVD-pNA Substrate (4 mM Stock): Dissolve Z-DEVD-pNA in DMSO. Store at -20°C, protected from light.
B. Assay Procedure
-
Induce apoptosis in your cell line of choice using a known stimulus. Include a non-induced control group.
-
Harvest cells (adherent or suspension) and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-5 x 10^6 cells).
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled microfuge tube.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).
-
In a 96-well microplate, add 50-100 µg of protein lysate per well. Adjust the volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the 4 mM Z-DEVD-pNA substrate to each well to a final concentration of 200 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the absorbance values of the induced samples with the non-induced control.
Concluding Remarks for the Discerning Researcher
The selection of a caspase-3 substrate is a critical decision that hinges on the specific requirements of the experiment. For routine, sensitive, and specific detection of caspase-3 activity, Z-DEVD-pNA remains the gold standard among colorimetric substrates due to its optimized peptide sequence that mirrors the enzyme's natural substrate preference.
While alternatives like Ac-DMQD-pNA exist and can be useful for specific comparative studies, they generally offer lower sensitivity and specificity. The initial query regarding this compound highlights a crucial principle in assay design: the importance of utilizing validated and well-characterized reagents. A thorough understanding of the enzymatic principles governing caspase-3 activity and substrate recognition is paramount for generating robust and reproducible data in the dynamic field of apoptosis research.
References
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Wikipedia. (n.d.). Caspase 3. Retrieved from [Link]
-
Park, S. H., et al. (2009). Monitoring of cleavage preference for caspase-3 using recombinant protein substrates. Journal of Microbiology and Biotechnology, 19(10), 1251-1256. Retrieved from [Link]
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Hardy, J. A., & Wells, J. A. (2021). Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling. ACS Chemical Biology, 16(10), 1891-1902. Retrieved from [Link]
-
Rawlings, N. D., et al. (2012). MEROPS: the peptidase database. Nucleic Acids Research, 40(Database issue), D503-D509. Retrieved from [Link]
-
M-CSA. (n.d.). Caspase-3. Retrieved from [Link]
-
Hardy, J. A., & Wells, J. A. (2021). Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling. Hardy Lab. Retrieved from [Link]
-
Park, S. H., et al. (2009). Monitoring of Cleavage Preference for Caspase-3 Using Recombinant Protein Substrates. ResearchGate. Retrieved from [Link]
-
Elabscience. (n.d.). Caspase 3 Substrate, Colorimetric (E-PP-0933). Retrieved from [Link]
-
Aapptec. (n.d.). Caspase 3 Substrate, colorimetric; CAS 189950-66-1. Retrieved from [Link]
-
化工字典. (n.d.). 17543-17-8 Z-Asp(OtBu)-ONp. Retrieved from [Link]
-
Agard, N. J., et al. (2012). Inflammatory caspase substrate specificities. Journal of Biological Chemistry, 287(51), 42736-42745. Retrieved from [Link]
-
Julien, O., & Wells, J. A. (2017). Quantitative profiling of caspase-cleaved substrates reveals different drug-induced and cell-type patterns in apoptosis. Proceedings of the National Academy of Sciences, 114(8), E1397-E1406. Retrieved from [Link]
-
UniProt. (n.d.). CASP3 - Caspase-3 - Homo sapiens (Human). Retrieved from [Link]
-
Julien, O., et al. (2016). Quantitative MS-based enzymology of caspases reveals distinct protein substrate specificities, hierarchies, and cellular roles. Proceedings of the National Academy of Sciences, 113(12), E1626-E1635. Retrieved from [Link]
-
Chemcd. (n.d.). This compound Spectrum 17543-17-8. Retrieved from [Link]
-
Peterson, Q. P., & Goode, D. R. (2010). Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis. Nature Protocols, 5(2), 294-302. Retrieved from [Link]
-
Hight, M. R., et al. (2019). Caspase-3 Substrates for Noninvasive Pharmacodynamic Imaging of Apoptosis by PET/CT. Molecular Pharmaceutics, 16(5), 2091-2101. Retrieved from [Link]
-
Lee, S. H., et al. (2012). Identification of the novel substrates for caspase-6 in apoptosis using proteomic approaches. Molecules and Cells, 33(6), 629-636. Retrieved from [Link]
-
Taylor, R. C., et al. (2008). Caspases and Their Substrates. Cell Death & Differentiation, 15(2), 259-268. Retrieved from [Link]
-
Julien, O., & Wells, J. A. (2017). Caspases and Their Substrates. ResearchGate. Retrieved from [Link]
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A Researcher's Guide to Caspase-3 Substrate Specificity: A Comparative Analysis of Z-ASP(OTBU)-ONP and Established Alternatives
For researchers in the fields of apoptosis, cancer biology, and drug development, the accurate quantification of caspase-3 activity is a cornerstone of experimental success. As a key executioner caspase, the activity of caspase-3 is a definitive hallmark of apoptosis. The choice of substrate for measuring this activity is therefore a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth comparison of the lesser-known substrate, Z-ASP(OTBU)-ONP, with the widely established colorimetric and fluorometric substrates, Ac-DEVD-pNA and Ac-DEVD-AMC, respectively. We will delve into the underlying principles of caspase-3 substrate design, compare the known performance of these alternatives, and provide the necessary experimental frameworks for their validation and use.
The Central Role of Caspase-3 in Apoptosis and the Principles of Substrate Design
Caspase-3, a cysteine-aspartic protease, plays a pivotal role in the execution phase of apoptosis.[1][2] It is synthesized as an inactive zymogen, procaspase-3, which is proteolytically cleaved and activated by initiator caspases like caspase-8 and caspase-9.[3] Once activated, caspase-3 cleaves a specific set of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.
The substrate specificity of caspases is primarily determined by a four-amino-acid sequence (P4-P3-P2-P1) N-terminal to the cleavage site.[4] Caspase-3 exhibits a strong preference for the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD), with cleavage occurring after the P1 aspartate residue.[1][5][6] This inherent specificity is exploited in the design of synthetic substrates for measuring caspase-3 activity. These synthetic substrates typically consist of the preferred tetrapeptide sequence linked to a reporter molecule, which can be a chromophore or a fluorophore.[5][7]
The Established Workhorses: Ac-DEVD-pNA and Ac-DEVD-AMC
Two of the most widely used substrates for measuring caspase-3 activity are Ac-DEVD-pNA (a colorimetric substrate) and Ac-DEVD-AMC (a fluorometric substrate).[8]
Ac-DEVD-pNA (N-Acetyl-Asp-Glu-Val-Asp-p-nitroanilide) is a colorimetric substrate where the DEVD tetrapeptide is conjugated to a p-nitroanilide (pNA) chromophore.[9][10][11] In the presence of active caspase-3, the enzyme cleaves the peptide bond between the aspartate residue and pNA, releasing the yellow-colored pNA molecule.[8][12] The amount of pNA released can be quantified by measuring the absorbance at 405 nm.[9][13] This assay is straightforward, cost-effective, and suitable for high-throughput screening.[7]
Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin) is a fluorometric substrate where the DEVD tetrapeptide is linked to the fluorophore 7-amino-4-methylcoumarin (AMC).[1][14][15] Cleavage by caspase-3 releases the highly fluorescent AMC moiety, which can be detected with an excitation wavelength of 340-380 nm and an emission wavelength of 440-460 nm.[1][14][15] Fluorometric assays are generally more sensitive than colorimetric assays, allowing for the detection of lower levels of caspase-3 activity.[7][16]
A Novel Contender: this compound
This compound (N-Benzyloxycarbonyl-L-Aspartic Acid(O-tert-butyl)-p-nitrophenyl ester) presents an alternative chemical structure for a potential caspase-3 substrate. While direct experimental data on its use as a caspase-3 substrate is not as widely published as for the DEVD-based counterparts, we can infer its properties and potential utility based on its constituent components.
-
The Peptide Sequence (ASP): The presence of an aspartic acid (Asp) residue suggests a potential recognition site for caspases, as they exhibit an absolute requirement for aspartate at the P1 position.[17][18] However, a single amino acid is a minimal recognition motif and may lead to lower specificity compared to the well-defined DEVD tetrapeptide.
-
The Protecting Groups (Z and OTBU): The N-terminal benzyloxycarbonyl (Z) group and the tert-butyl (OtBu) ester protecting the side chain of the aspartic acid are common in peptide synthesis.[19][20][21] Their presence could influence the substrate's solubility and cell permeability.
-
The Reporter Group (ONP): The p-nitrophenyl (ONP) ester serves as a chromogenic leaving group, analogous to the p-nitroanilide (pNA) in Ac-DEVD-pNA.[20] Cleavage of the ester bond by caspase-3 would release p-nitrophenol, which can be detected colorimetrically.
Based on this analysis, this compound is theoretically a colorimetric substrate for proteases that recognize aspartic acid. Its specificity for caspase-3 over other caspases would need to be empirically determined.
Head-to-Head Comparison: this compound vs. Established Alternatives
| Feature | This compound (Inferred) | Ac-DEVD-pNA | Ac-DEVD-AMC |
| Detection Method | Colorimetric | Colorimetric | Fluorometric |
| Reporter Group | p-nitrophenol (ONP) | p-nitroanilide (pNA) | 7-amino-4-methylcoumarin (AMC) |
| Detection Wavelength | ~405 nm | 405 nm[9] | Ex: 340-380 nm / Em: 440-460 nm[1][14][15] |
| Specificity for Caspase-3 | Likely lower due to single Asp recognition site | High, based on the DEVD sequence[1] | High, based on the DEVD sequence[1] |
| Sensitivity | Potentially lower than Ac-DEVD-pNA | Moderate[7] | High[7][16] |
| Established Use | Limited/Niche | Extensive | Extensive |
| Potential Advantages | Potentially novel kinetic properties or solubility | Cost-effective, simple protocol[7] | High sensitivity for low enzyme concentrations |
| Potential Disadvantages | Lower specificity, lack of validation data | Lower sensitivity than fluorometric methods | Higher cost, potential for fluorescent interference |
Experimental Workflows for Substrate Validation
To rigorously evaluate the performance of this compound as a caspase-3 substrate, a series of validation experiments are essential.
Caspase-3 Activity Assay Workflow
Caption: Workflow for validating a novel caspase-3 substrate.
Detailed Experimental Protocol for Caspase-3 Activity Assay
-
Cell Culture and Induction of Apoptosis:
-
Culture cells of interest (e.g., Jurkat or HeLa) to the desired confluency.
-
Induce apoptosis using a known agent (e.g., staurosporine, etoposide). Include an untreated control.
-
-
Cell Lysate Preparation:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., containing 10 mM HEPES, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT, and protease inhibitors).[14]
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the cell lysate.
-
-
Protein Concentration Determination:
-
Determine the total protein concentration of the cell lysate using a standard method like the BCA assay to ensure equal protein loading in the subsequent steps.[22]
-
-
Caspase-3 Activity Assay:
-
In a 96-well microplate, add a defined amount of protein from each cell lysate (e.g., 50-100 µg).
-
Add the assay buffer to bring the total volume to a desired level (e.g., 90 µL).
-
Add 10 µL of the caspase-3 substrate (this compound, Ac-DEVD-pNA, or Ac-DEVD-AMC) to a final concentration of 200 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at ~405 nm for the colorimetric substrates or fluorescence (Ex/Em = 380/460 nm) for the fluorometric substrate using a microplate reader.[13][14]
-
-
Data Analysis:
-
Subtract the background reading (from a well with no cell lysate).
-
Normalize the readings to the protein concentration of each sample.
-
Compare the fold-increase in caspase-3 activity in the apoptosis-induced samples relative to the untreated controls for each substrate.
-
Signaling Pathway of Caspase-3 Activation
Caption: Simplified signaling pathways leading to caspase-3 activation.
Conclusion and Future Directions
While Ac-DEVD-pNA and Ac-DEVD-AMC remain the gold-standard substrates for the routine measurement of caspase-3 activity due to their high specificity and extensive validation, the exploration of novel substrates like this compound is a valuable scientific endeavor. The inferred colorimetric properties of this compound, based on its chemical structure, make it a candidate for further investigation. However, its presumed lower specificity, stemming from a minimal single amino acid recognition motif, is a significant concern that must be addressed through rigorous experimental validation.
Researchers considering the use of this compound should be prepared to undertake comprehensive characterization studies, including determining its Michaelis-Menten kinetics (Km and kcat) and assessing its cross-reactivity with other caspases. Such studies will be crucial in defining the specific applications, if any, where this compound may offer an advantage over the established and reliable DEVD-based substrates.
References
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PubMed. Fluorometric and Colorimetric Detection of Caspase Activity Associated With Apoptosis. [Link]
-
Isca Biochemicals. Ac-DEVD-AMC | 169332-61-0 | Fluorogenic substrate for caspase-3. [Link]
-
PubMed Central. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis. [Link]
-
Creative Bioarray. Caspase Activity Assay. [Link]
-
PubMed Central. Caspase Protocols in Mice. [Link]
-
ResearchGate. Which is the best protocol for caspase-3 activity detection in vitro?. [Link]
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MBL International. Colorimetric? Fluorometric? How to choose the right platform for your ELISA. [Link]
-
Abbkine. Technical Manual Caspase 3/7 Activity Assay Kit. [Link]
-
JoVE. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. [Link]
-
PubMed Central. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling. [Link]
-
PubMed. Structural and kinetic analysis of caspase-3 reveals role for s5 binding site in substrate recognition. [Link]
-
PubMed Central. Caspase Substrates and Inhibitors. [Link]
-
PubMed. Kinetic comparison of procaspase-3 and caspase-3. [Link]
-
PubMed Central. Caspases and their substrates. [Link]
-
PNAS. Quantitative profiling of caspase-cleaved substrates reveals different drug-induced and cell-type patterns in apoptosis. [Link]
-
ACS Publications. Caspase-3 Substrates for Noninvasive Pharmacodynamic Imaging of Apoptosis by PET/CT. [Link]
-
PubMed. Substrate Specificities of Caspase Family Proteases. [Link]
-
ResearchGate. Solution-phase synthesis of Ac-DEVD-pNA.. [Link]
-
Aapptec Peptides. Z-Asp(OtBu)-OSu [3338-32-7]. [Link]
-
ResearchGate. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis. [Link]
-
Aapptec Peptides. Fmoc-Asp(OtBu)-OH [71989-14-5]. [Link]
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A Senior Application Scientist's Guide to the Validation of Z-ASP(OTBU)-ONP as a Caspase-3 Substrate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and benchmark the chromogenic caspase-3 substrate, Z-Asp(OtBu)-ONp. We move beyond simple protocols to explain the causal biochemistry, offering a self-validating experimental system that ensures data integrity. This document compares this compound with common alternatives, supported by detailed methodologies for kinetic analysis and specificity confirmation.
The Central Executioner: Understanding Caspase-3
Caspases (cysteine-aspartyl proteases) are the central engines of apoptosis, or programmed cell death.[1][2] They exist as inactive zymogens (procaspases) until activated by upstream signaling events.[3] Caspase-3 is arguably the most critical executioner caspase, responsible for the cleavage of a broad array of cellular proteins, leading to the systematic disassembly of the cell.[4][5]
Activation and Specificity: Caspase-3 is activated via proteolytic cleavage by initiator caspases, such as caspase-8 or caspase-9. This process generates an active heterotetramer.[1] The defining feature of caspase-3 is its stringent substrate specificity, preferentially recognizing a four-amino-acid motif, Asp-Glu-Val-Asp (DEVD), and cleaving the peptide bond C-terminal to the P1 aspartate residue.[6][7] This specificity is crucial for its biological function and for the design of targeted research tools.
The Principles of Substrate Validation
Validating an enzyme substrate is not merely about observing a reaction; it's about quantifying the interaction to ensure it is specific, efficient, and suitable for the intended application.[8][9][10] The foundation of this process is Michaelis-Menten kinetics.[11][12]
-
Michaelis Constant (Km): This is the substrate concentration at which the reaction rate is half of Vmax.[12] It is an inverse measure of the affinity of the enzyme for the substrate; a lower Km indicates a higher affinity.
-
Maximum Velocity (Vmax): This represents the maximum rate of the reaction when the enzyme is saturated with the substrate.[12] Vmax is directly proportional to the enzyme concentration.
-
Catalytic Constant (kcat): Also known as the turnover number, kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time (kcat = Vmax / [E]).[11]
-
Catalytic Efficiency (kcat/Km): This second-order rate constant is the most effective measure for comparing the specificity of an enzyme for different substrates.[11] A higher kcat/Km value signifies a more efficient and specific substrate.
The validation workflow involves a systematic approach to determine these parameters and confirm the substrate's specificity.
Profile: this compound
This compound is a synthetic peptide derivative designed as a chromogenic substrate. Let's dissect its structure:
-
Z (Carbobenzyloxy): An N-terminal protecting group.
-
Asp(OtBu): An L-aspartic acid residue whose side chain carboxyl group is protected by a tert-butyl (OtBu) ester. This protection is key, as caspases recognize the free carboxylate of the P1 Asp residue. In this molecule, the cleavage site is not within a peptide sequence but is designed for the release of the chromophore.
-
ONp (p-nitrophenyl ester): This is the chromogenic leaving group.
Mechanism of Action: Active caspase-3 hydrolyzes the ester bond linking the aspartic acid residue to the p-nitrophenyl group. This releases p-nitrophenol (pNA), which has a distinct yellow color and a strong absorbance maximum at 405 nm.[13] The rate of pNA formation, measured spectrophotometrically, is directly proportional to the caspase-3 activity.
Comparative Analysis of Caspase-3 Substrates
While this compound is a functional tool, it is essential to understand its performance relative to more established substrates. The choice of substrate often depends on the required sensitivity, experimental setup, and cost.
| Substrate Type | Example Substrate | Detection Method | Relative Sensitivity | Advantages | Disadvantages |
| Chromogenic | This compound | Colorimetric (405 nm) | Low | Simple, cost-effective, does not require a specialized plate reader. | Low sensitivity, potential for interference from colored compounds. |
| Chromogenic | Ac-DEVD-pNA[13] | Colorimetric (405 nm) | Low | Standardized, widely cited, cost-effective. | Low sensitivity, not ideal for low-abundance enzyme samples. |
| Fluorogenic | Ac-DEVD-AMC[14][13][15] | Fluorometric (~380/460 nm) | Medium-High | Higher sensitivity than colorimetric assays. | Requires a fluorescence plate reader, potential for autofluorescence interference. |
| Fluorogenic | Ac-DEVD-AFC[7][16] | Fluorometric (~400/505 nm) | High | Higher sensitivity and less spectral overlap with cellular components than AMC. | More expensive than AMC or pNA substrates. |
| Luminogenic | Caspase-Glo® 3/7[6] | Luminescent | Very High | Highest sensitivity, ideal for HTS and low-volume samples, "add-mix-measure" format. | Most expensive, requires a luminometer, reagent stability can be a factor. |
Experimental Protocols for Validation
Author's Note: These protocols are designed as a self-validating system. Always include proper controls, such as a "no enzyme" control to measure spontaneous substrate hydrolysis and a "no substrate" control to establish the baseline. Recombinant active human caspase-3 is the recommended enzyme source for these validation assays.
Protocol 1: Caspase-3 Activity Assay using this compound
Objective: To measure the rate of this compound cleavage by caspase-3.
Materials:
-
Recombinant active caspase-3
-
This compound substrate
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, 0.1% CHAPS
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute active caspase-3 to a working concentration (e.g., 50 nM) in ice-cold Assay Buffer immediately before use.
-
-
Set up the Assay Plate:
-
Test Wells: 50 µL of Assay Buffer.
-
No Enzyme Control: 100 µL of Assay Buffer.
-
Prepare all wells in triplicate.
-
-
Initiate the Reaction:
-
Add 50 µL of the working caspase-3 solution to the "Test Wells".
-
Add 10 µL of the 10 mM this compound stock solution to all wells (Final concentration: ~1 mM, assuming a final volume of 110 µL is not practical, adjust volumes for a 100 µL final volume. Let's standardize: 80 µL buffer, 10 µL enzyme, 10 µL substrate). Correction for clarity:
-
Revised Setup (100 µL final volume):
-
Test Wells: 80 µL Assay Buffer + 10 µL Caspase-3 solution.
-
No Enzyme Control: 90 µL Assay Buffer.
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Start the reaction by adding 10 µL of 1 mM this compound substrate solution (prepared by diluting the 10 mM stock in Assay Buffer) to all wells. Final substrate concentration will be 100 µM.
-
-
Measure Absorbance:
-
Immediately place the plate in the microplate reader, pre-warmed to 37°C.
-
Read the absorbance at 405 nm every 60 seconds for 30 minutes (kinetic mode).
-
-
Data Analysis:
-
For each well, plot Absorbance (405 nm) vs. Time (minutes).
-
Determine the initial velocity (V₀) by calculating the slope of the linear portion of the curve.
-
Subtract the average V₀ of the "No Enzyme Control" from the "Test Wells" to get the enzyme-specific activity.
-
Protocol 2: Determination of Km and Vmax
Objective: To determine the Michaelis-Menten kinetic constants for this compound with caspase-3.
Procedure:
-
Prepare Substrate Dilutions:
-
Perform a serial dilution of the this compound stock solution in Assay Buffer to create a range of concentrations. A typical range would be 8-10 concentrations spanning from approximately 0.1 x Km to 10 x Km. (If Km is unknown, start with a broad range, e.g., 1 µM to 1000 µM).
-
-
Set up and Run the Assay:
-
Follow the setup in Protocol 1, but instead of a single substrate concentration, add 10 µL of each different substrate dilution to the wells.
-
Keep the enzyme concentration constant and in the linear range determined previously.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each substrate concentration as described in Protocol 1.
-
Plot V₀ versus substrate concentration ([S]). This is the Michaelis-Menten plot.
-
To accurately determine Km and Vmax, transform the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
-
The y-intercept = 1/Vmax
-
The x-intercept = -1/Km
-
The slope = Km/Vmax
-
-
Alternatively, use non-linear regression software (e.g., GraphPad Prism) to fit the original V₀ vs. [S] data directly to the Michaelis-Menten equation, which is generally more accurate.[11]
-
Protocol 3: Inhibitor Specificity Assay
Objective: To confirm that the observed activity is specific to caspase-3.
Materials:
-
Ac-DEVD-CHO, a reversible caspase-3 inhibitor.[17]
-
All materials from Protocol 1.
Procedure:
-
Set up the Assay Plate:
-
Test Wells (No Inhibitor): 70 µL Assay Buffer + 10 µL Caspase-3.
-
Inhibitor Wells: 70 µL Assay Buffer + 10 µL Caspase-3 + 10 µL of inhibitor solution (e.g., final concentration of 10 nM Ac-DEVD-CHO).
-
No Enzyme Control: 90 µL Assay Buffer.
-
-
Pre-incubation:
-
Add the enzyme and inhibitor to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate and Measure:
-
Start the reaction by adding 10 µL of this compound substrate (at a concentration near the calculated Km).
-
Measure the kinetic activity as described in Protocol 1.
-
-
Data Analysis:
-
Compare the reaction velocity in the "Inhibitor Wells" to the "Test Wells". A significant reduction in activity in the presence of Ac-DEVD-CHO confirms that the cleavage of this compound is mediated by caspase-3.
-
Conclusion
The validation of an enzyme substrate like this compound is a fundamental exercise in ensuring data quality and reproducibility. While it serves as a straightforward, colorimetric tool for measuring caspase-3 activity, its performance, particularly its sensitivity, must be weighed against fluorogenic and luminogenic alternatives.[6][13] By systematically determining its kinetic parameters (Km, Vmax) and confirming its specificity with a known inhibitor, researchers can confidently establish the utility and limitations of this compound within their specific experimental context. This rigorous, data-driven approach underpins scientific integrity and enables the robust comparison of results across different studies and laboratories.
References
- Prediction and experimental validation of enzyme substrate specificity in protein structures. (n.d.). Vertex AI Search.
-
Fang, B. (2009). Structural Basis of Caspase-3 Substrate Specificity Revealed by Crystallography, Enzyme Kinetics, and Computational Modeling. Georgia State University. Retrieved from [Link]
- Caspase-3 activity assay. (n.d.). Creative Proteomics.
-
Licht, S. S., Sridharan, V., & Pufall, M. A. (2013). Prediction and experimental validation of enzyme substrate specificity in protein structures. PubMed. Retrieved from [Link]
- Prediction and experimental validation of enzyme substrate specificity in protein structures. (2013). Proceedings of the National Academy of Sciences.
-
Fang, B. (2009). Structural basis of caspase-3 substrate specificity revealed by crystallography, enzyme kinetics, and computational modeling. Semantic Scholar. Retrieved from [Link]
-
Poreba, M., et al. (2013). Selective Detection and Inhibition of Active Caspase-3 in Cells with Optimized Peptides. ACS Chemical Biology. Retrieved from [Link]
-
Caspase Activity Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Selective and Rapid Cell-Permeable Inhibitor of Human Caspase-3. (2019). ACS Chemical Biology. Retrieved from [Link]
-
Ganesan, R., et al. (2006). Structural and kinetic analysis of caspase-3 reveals role for s5 binding site in substrate recognition. PubMed. Retrieved from [Link]
-
Potent and selective nonpeptide inhibitors of caspases 3 and 7 inhibit apoptosis and maintain cell functionality. (2000). The Journal of Biological Chemistry. Retrieved from [Link]
-
Agard, N. J., et al. (2016). Quantitative MS-based enzymology of caspases reveals distinct protein substrate specificities, hierarchies, and cellular roles. PNAS. Retrieved from [Link]
-
Poreba, M., et al. (2013). Selective detection and inhibition of active caspase-3 in cells with optimized peptides. PubMed. Retrieved from [Link]
-
Fang, B. (2009). Structural Basis of Caspase-3 Substrate Specificity Revealed by Crystallography, Enzyme Kinetics, and Computational Modeling. ScholarWorks@GSU. Retrieved from [Link]
-
Kinetic analyses of caspase-3 inhibition for 0–1.4 μM Zn2+. (n.d.). ResearchGate. Retrieved from [Link]
-
Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling. (2021). ACS Chemical Biology. Retrieved from [Link]
-
Fischer, U., et al. (2003). Many cuts to ruin: a comprehensive update of caspase substrates. Cell Death & Differentiation. Retrieved from [Link]
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This compound. (n.d.). Chemical Dictionary. Retrieved from [Link]
-
This compound Spectrum. (n.d.). Chemcd. Retrieved from [Link]
-
Julien, O., & Wells, J. A. (2017). Caspases and their substrates. Cell Death & Differentiation. Retrieved from [Link]
-
Michaelis–Menten kinetics. (n.d.). In Wikipedia. Retrieved from [Link]
-
Caspase-3 Substrates for Noninvasive Pharmacodynamic Imaging of Apoptosis by PET/CT. (2020). ACS Central Science. Retrieved from [Link]
-
Enzyme Kinetics. (2024). TeachMe Physiology. Retrieved from [Link]
-
Kinetic comparison of procaspase-3 and caspase-3. (2005). Archives of Biochemistry and Biophysics. Retrieved from [Link]
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Salvesen, G. S., & Dixit, V. M. (1997). Caspase Substrates and Inhibitors. Cell. Retrieved from [Link]
-
Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. Retrieved from [Link]
-
Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling. (2021). Hardy Lab. Retrieved from [Link]
-
In silico identification and crystal structure validation of caspase-3 inhibitors without a P1 aspartic acid moiety. (2011). Acta Crystallographica Section F. Retrieved from [Link]
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A Researcher's Guide to Caspase Substrate Specificity: Evaluating the Cross-Reactivity of Z-Asp(OtBu)-ONp
For researchers in apoptosis, inflammation, and drug development, the precise measurement of specific caspase activity is paramount. Caspases, a family of cysteine-aspartic proteases, are central players in these signaling pathways, acting as executioners and initiators of cellular cascades.[1][2] Their activity is commonly profiled using synthetic substrates that release a detectable signal upon cleavage. However, a persistent challenge in the field is the overlapping specificity of these enzymes, which can lead to ambiguous results and misinterpretation of data.[3]
This guide provides an in-depth comparison of caspase substrate cross-reactivity, centered on the simple protected aspartate substrate, Z-Asp(OtBu)-ONp (Benzyloxycarbonyl-O-tert-butyl-L-aspartic acid p-nitrophenyl ester). We will explore the biochemical principles governing caspase specificity, compare this compound to widely-used tetrapeptide substrates, and provide a detailed protocol for researchers to validate substrate specificity in their own labs.
The Foundation of Caspase Specificity: Beyond the P1 Aspartate
All caspases share a stringent requirement for an aspartic acid (Asp) residue in the P1 position of their substrates—the position immediately N-terminal to the cleavage site.[3][4][5][6] This is due to a highly conserved, positively charged S1 binding pocket in the enzyme's active site that forms strong electrostatic interactions with the negatively charged Asp side chain of the substrate.[3][5]
However, true substrate specificity is dictated by the amino acid residues at the P4, P3, and P2 positions.[7][8] These residues interact with corresponding S4, S3, and S2 pockets on the caspase, and the compatibility of these interactions determines the efficiency of binding and cleavage. This tetrapeptide recognition motif is the basis for designing selective substrates for different caspase subfamilies.[3][9]
Caspases are broadly categorized into three groups based on their primary biological function and substrate preference:
-
Group I (Inflammatory Caspases): Caspase-1, -4, and -5 are involved in cytokine maturation. They generally prefer bulky, hydrophobic residues at the P4 position. The canonical substrate sequence for Caspase-1 is Tyr-Val-Ala-Asp (YVAD).[3]
-
Group II (Effector Caspases): Caspase-3 and -7 are the primary executioners of apoptosis. They recognize the sequence Asp-Glu-Val-Asp (DEVD).[10][11][12] Caspase-6, also an effector, prefers Val-Glu-Ile-Asp (VEID).[3]
-
Group III (Initiator Caspases): Caspase-8 and -9 initiate the caspase cascade. Caspase-8, activated in the extrinsic pathway, recognizes (Ile/Leu)-Glu-Thr-Asp (IETD/LETD).[11][13] Caspase-9, central to the intrinsic pathway, prefers Leu-Glu-His-Asp (LEHD).[3]
The substrate this compound provides only the essential P1 Aspartate residue. The N-terminal benzyloxycarbonyl (Z) group offers some hydrophobicity, but it lacks the specific side chains at the P2, P3, and P4 positions required for selective interaction. Therefore, it is predicted to be a poor and highly promiscuous substrate, likely to be cleaved inefficiently by any activated caspase.
Comparative Analysis of Caspase Substrate Specificity
The table below summarizes the expected reactivity of various caspases with this compound compared to their preferred tetrapeptide substrates. The reactivity for this compound is predicted to be very low, as it lacks the crucial P4-P2 recognition motif required for efficient catalysis.
| Caspase | Preferred Tetrapeptide Substrate | Expected Reactivity with Preferred Substrate | Predicted Reactivity with this compound | Key Cross-Reactivities of Tetrapeptide Substrates |
| Caspase-1 | Ac-YVAD-pNA | ++++ | +/- | Caspase-4, Caspase-5 |
| Caspase-3 | Ac-DEVD-pNA | +++++ | +/- | Caspase-7 (high), Caspase-2, Caspase-8[3][14] |
| Caspase-7 | Ac-DEVD-pNA | +++++ | +/- | Caspase-3 (high)[14] |
| Caspase-6 | Ac-VEID-pNA | +++ | +/- | Caspase-8, Caspase-3[3] |
| Caspase-8 | Ac-IETD-pNA | ++++ | +/- | Caspase-3, Caspase-6, Granzyme B[3] |
| Caspase-9 | Ac-LEHD-pNA | +++ | +/- | Caspase-3, Caspase-8[3] |
Reactivity Scale: +++++ (Very High) to +/- (Very Low/Negligible) pNA: p-nitroanilide, a chromogenic leaving group similar to ONp.
This comparison highlights a critical experimental reality: even optimized tetrapeptide substrates exhibit significant cross-reactivity.[3] For instance, the widely used Caspase-3 substrate Ac-DEVD-pNA is also efficiently cleaved by Caspase-7.[14] This underscores the necessity of using multiple lines of evidence, such as western blotting for caspase cleavage or the use of specific inhibitors, to confirm the identity of the active caspase in a biological sample.
Experimental Workflow for Assessing Substrate Cross-Reactivity
To empirically determine the cross-reactivity profile of a caspase substrate, it is essential to perform an in vitro enzyme assay using a panel of purified, recombinant caspases.
Caption: Workflow for in vitro caspase cross-reactivity assay.
Detailed Protocol
This protocol describes a colorimetric assay to measure the activity of a panel of purified caspases against a p-nitroanilide (pNA) or p-nitrophenyl (ONp) labeled substrate.[10]
1. Reagent Preparation:
- Assay Buffer (1X): Prepare a buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, and 0.1% CHAPS. The reducing agent DTT is critical for cysteine protease activity and should be added fresh from a 1 M stock just before use.[10]
- Substrate Stock (10 mM): Dissolve the chromogenic substrate (e.g., this compound, Ac-DEVD-pNA) in DMSO. Store in aliquots at -20°C, protected from light.[10]
- Recombinant Caspases: Use highly purified, active recombinant human caspases (e.g., Caspase-1, -3, -6, -7, -8, -9). Dilute each caspase to a working concentration (e.g., 10-50 nM) in chilled Assay Buffer immediately before the assay.
2. Assay Procedure (96-well plate format): a. Set up the assay in a clear, flat-bottom 96-well microplate. b. Wells Layout:
- Substrate Blank: 95 µL Assay Buffer + 5 µL Substrate Working Solution.
- Enzyme Control (for each caspase): 50 µL Assay Buffer + 45 µL of each Caspase Working Solution.
- Test Wells (for each caspase): 50 µL Assay Buffer + 45 µL of each Caspase Working Solution. c. Pre-incubate the plate at 37°C for 10 minutes. d. Initiate Reaction: Prepare a substrate working solution by diluting the 10 mM stock to 200 µM in 1X Assay Buffer. Add 5 µL of this working solution to the Test Wells and Substrate Blank wells to achieve a final concentration of 10 µM in a 100 µL final volume. e. Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 1-2 minutes for 30-60 minutes.
3. Data Analysis: a. For each caspase, subtract the rate of absorbance change in the substrate blank from the rate observed in the test wells. b. Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve. c. Plot the reaction velocity for each caspase against the substrate tested. This will generate a visual profile of the substrate's cross-reactivity.
Caspase Activation Pathways: A Visual Summary
Understanding the context in which caspases are activated is crucial for interpreting activity data. The two primary apoptosis signaling pathways converge on the activation of effector caspases.
Caption: Simplified overview of extrinsic and intrinsic caspase activation pathways.
Conclusion and Best Practices
The analysis of this compound serves as a case study for the principles of caspase substrate design. While providing the essential P1 aspartate, its lack of a P4-P2 tetrapeptide sequence renders it a non-selective and inefficient tool for distinguishing between specific caspase activities.
For researchers aiming to accurately profile caspase activity, the following best practices are recommended:
-
Acknowledge Inherent Cross-Reactivity: Be aware that even sequence-optimized tetrapeptide substrates are not perfectly specific.[3] Consult cross-reactivity data when interpreting results.
-
Use a Panel of Substrates: When possible, profile cell lysates with a panel of substrates (e.g., DEVD, IETD, LEHD) to infer which caspase families are active.
-
Validate with Orthogonal Methods: Confirm findings from activity assays with other techniques. Western blotting to detect the cleavage of specific pro-caspases or key substrates (like PARP) is a highly recommended complementary approach.
-
Employ Specific Inhibitors: Use reversible or irreversible inhibitors specific to certain caspases alongside the substrate assay to confirm the source of the proteolytic activity.
By combining carefully chosen substrates with rigorous validation methods, researchers can navigate the complexities of caspase cross-reactivity and generate reliable, high-quality data to advance our understanding of cell death and inflammation.
References
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Thornberry, N. A., Rano, T. A., Peterson, E. P., Rasper, D. M., Timkey, T., Garcia-Calvo, M., ... & Nicholson, D. W. (1997). A combinatorial approach defines specificities of members of the caspase family and granzyme B. Journal of Biological Chemistry, 272(29), 17907-17911. [Link]
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Timmer, J. C., & Salvesen, G. S. (2007). Caspase substrates and inhibitors. Cell Death & Differentiation, 14(1), 66-72. [Link]
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Julien, O., & Wells, J. A. (2017). Caspases and their substrates. Cell Death & Differentiation, 24(8), 1380-1389. [Link]
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Walsh, J. L., & Baday, M. (2023). Inflammatory caspase substrate specificities. mBio, 14(3), e00366-23. [Link]
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Lavrik, I. N., Golks, A., & Krammer, P. H. (2005). Caspases: pharmacological manipulation of cell death. The Journal of clinical investigation, 115(10), 2665-2672. [Link]
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Walsh, J. L., & Baday, M. (2024). Inflammatory caspase substrate specificities. mBio, e00366-23. [Link]
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Green, D. R. (2005). Caspases and their substrates. Cell Death & Differentiation, 12(S2), 1531-1537. [Link]
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Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay. protocols.io. [Link]
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MacKay, M., Pérez-López, A. M., Bradley, M., & Lilienkampf, A. (2016). Eliminating caspase-7 and cathepsin B cross-reactivity on fluorogenic caspase-3 substrates. Organic & biomolecular chemistry, 14(2), 509-516. [Link]
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Hardy, J. A., & Wells, J. A. (2004). The protein structures that shape caspase activity, specificity, activation and inhibition. Current opinion in structural biology, 14(6), 706-714. [Link]
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Fuentes-Prior, P., & Salvesen, G. S. (2004). The protein structures that shape caspase activity, specificity, activation and inhibition. Biochemical Journal, 384(2), 201-232. [Link]
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Al-Lamabdeen, H., & Al-Tel, T. H. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. International Journal of Molecular Sciences, 25(10), 5429. [Link]
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G-Biosciences. (n.d.). CasPASE™ Colorimetric Apoptosis Assay. [Link]
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Poreba, M., & Salvesen, G. S. (2018). The essentials of caspase activity and substrate selection. FEBS Journal, 285(13), 2375-2388. [Link]
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Dagbay, K. B., Kiprof, S. L., & Hardy, J. A. (2016). Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis. Journal of visualized experiments : JoVE, (114), 54402. [Link]
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Dagbay, K. B., et al. (2024). Caspase prime-side active-site characterization with non-hydrolyzable peptides assists in the design of a caspase-7-selective irreversible probe. bioRxiv. [Link]
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A Researcher's Guide to Advanced Caspase Probe Synthesis: The Strategic Role of Z-Asp(OtBu)-ONP
For researchers, scientists, and drug development professionals navigating the complexities of apoptosis, the precise measurement of caspase activity is a cornerstone of experimental design. While commercially available kits provide reliable methods for routine analysis, the frontier of caspase research often demands tools with greater specificity and functionality. This guide delves into the strategic advantages of using specialized chemical building blocks, such as Z-Asp(OtBu)-ONP, not as direct assay reagents, but as foundational components for synthesizing custom probes and inhibitors. We will objectively compare the standard assay approach with the custom synthesis workflow, providing the technical insights necessary to empower advanced, targeted research into the intricate mechanisms of programmed cell death.
Part 1: Deconstructing this compound - A Chemist's Perspective
At first glance, the nomenclature "this compound" may appear similar to common caspase substrates. However, a detailed analysis of its structure reveals its true purpose as a highly controlled chemical precursor for peptide synthesis. It is not a substrate for enzymatic assays but a tool to build the specific peptides required for them.
-
Aspartic Acid (Asp): This is the core recognition element. Caspases are a family of cysteine-dependent aspartate-directed proteases, meaning they almost exclusively cleave the peptide bond immediately following an aspartic acid residue.[1][2] This residue corresponds to the P1 position in the substrate's cleavage site, making it an essential component of any caspase-targeted molecule.[3][4]
-
Z (Benzyloxycarbonyl): This group protects the α-amino terminus of the aspartic acid. The Z-group is stable under many reaction conditions used in peptide synthesis but can be cleanly removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst).[5][6] This allows chemists to selectively expose the amine for further chain elongation.
-
OtBu (tert-Butyl ester): This group protects the carboxyl group on the side chain of the aspartic acid. It is stable to the basic conditions sometimes used during synthesis and, critically, to the catalytic hydrogenation used to remove the Z-group. The OtBu group is instead labile to strong acids, such as trifluoroacetic acid (TFA).[5][7] The differential stability of the Z and OtBu groups—a concept known as orthogonality —is a cornerstone of modern peptide synthesis, enabling precise, stepwise construction of complex molecules.[5]
-
ONP (p-Nitrophenyl ester): This moiety activates the main-chain α-carboxyl group. A p-nitrophenyl ester is a good "leaving group," making the carboxyl carbon highly susceptible to nucleophilic attack by the amino group of another amino acid.[5] This facilitates the efficient formation of a new peptide bond with minimal risk of racemization, a common side reaction that can scramble the stereochemistry of the amino acid.[5][8]
Part 2: The Advantage of Customization: Moving Beyond Standard Substrates
Commercially available substrates, such as Ac-DEVD-pNA, are invaluable for general activity screening. The DEVD sequence mimics the cleavage site in PARP, a well-known substrate of the executioner caspases-3 and -7.[9][10] However, this convenience comes with limitations, primarily a lack of absolute specificity.
The Challenge of Overlapping Specificity: Research has shown that the substrate specificities of different caspases can overlap significantly. For instance, caspase-3 is known to be promiscuous and can efficiently cleave peptide sequences designed for other caspases.[11] Therefore, observing the cleavage of a DEVD-based substrate in a complex biological sample like a cell lysate is not definitive proof of caspase-3 activity alone; other caspases, such as caspase-7, could be contributing.[11]
The Power of Synthesis: This is where the utility of building blocks like this compound becomes evident. By enabling the synthesis of custom molecules, researchers can overcome the limitations of standard reagents to:
-
Enhance Specificity: Synthesize novel peptide sequences based on proteomics data of natural substrates to develop probes that are more selective for a single caspase.[12]
-
Develop Novel Inhibitors: Create peptide-based inhibitors by replacing the cleavable ONP group with a warhead that covalently binds to the caspase active site, such as an aldehyde (-CHO) or a fluoromethylketone (-fmk).
-
Probe Active Site Interactions: Incorporate unnatural amino acids or photo-crosslinkers into the peptide sequence to map the substrate-binding pockets of the enzyme in greater detail.[13]
-
Create Advanced Imaging Reagents: Attach bespoke fluorophores, quenchers, or biotin tags to visualize caspase activity in living cells or to isolate active caspases from lysates.
Part 3: A Comparative Guide to Experimental Workflows
To understand the practical advantages, we compare the workflow for a standard colorimetric assay with the conceptual workflow for synthesizing a custom peptide probe.
Workflow 1: Standard Caspase-3 Colorimetric Assay
This workflow uses a pre-made, commercially available substrate like Ac-DEVD-pNA to quantify executioner caspase activity in cell lysates.[9][14]
Detailed Protocol: Solution-Phase Synthesis of a Dipeptide This protocol is a conceptual illustration based on standard peptide synthesis methodologies. [5][15]
-
Preparation of Amino Component: a. Dissolve the hydrochloride salt of an amino acid ester (e.g., H-Ala-OBzl·HCl) in an anhydrous solvent like Dimethylformamide (DMF). b. Neutralize the salt by adding one equivalent of a non-nucleophilic base like Triethylamine (TEA) or Diisopropylethylamine (DIEA).
-
Peptide Coupling: a. To the solution from step 1, add one equivalent of this compound. The activated ONP ester will react with the free amine of the alanine ester. b. Allow the reaction to proceed at room temperature for several hours to overnight. Monitor the reaction's progress by Thin-Layer Chromatography (TLC). c. Upon completion, perform an aqueous workup to remove excess reagents and byproducts. This typically involves washing the reaction mixture with dilute acid, base, and brine. d. Dry the organic layer, evaporate the solvent, and purify the resulting protected dipeptide (Z-Asp(OtBu)-Ala-OBzl) using silica gel column chromatography.
-
Sequential Deprotection: a. N-terminal Deprotection: To elongate the peptide chain further, dissolve the purified dipeptide in a solvent like methanol and perform catalytic hydrogenation with H₂ gas over a Pd/C catalyst to selectively remove the Z-group. b. Side-Chain Deprotection: To expose the carboxylic acid groups for conjugation or to yield the final, unprotected peptide, treat the molecule with a strong acid like neat Trifluoroacetic acid (TFA) to remove the OtBu and OBzl groups simultaneously.
This synthetic capability allows for the creation of a limitless variety of peptide structures for highly specific research applications.
Part 4: Data-Driven Decisions: Choosing the Right Approach
The decision to use a standard kit versus embarking on a custom synthesis project depends entirely on the experimental question. The following table provides a guide for this decision-making process.
| Feature | Standard Off-the-Shelf Assay (e.g., Ac-DEVD-pNA) | Custom Synthesis Approach (using this compound) |
| Primary Application | Routine, high-throughput screening of general executioner caspase activity. [9][16] | Hypothesis-driven research requiring novel probes for specificity studies, inhibitor design, or advanced cellular imaging. |
| Specificity | Based on a consensus sequence (e.g., DEVD), which is known to have potential for cross-reactivity with multiple caspases. [11] | Can be tailored and optimized for higher specificity towards a single caspase by designing novel peptide sequences. |
| Sensitivity | Dependent on the reporter: Moderate (Colorimetric pNA), High (Fluorometric AMC/AFC), Very High (Luminescent). [16][17] | Determined by the reporter group attached during synthesis; can be designed for maximum sensitivity or specific imaging modalities. |
| Cost & Throughput | Lower cost per sample and amenable to high-throughput automation. [17] | Higher initial investment in reagents, equipment, and labor. Lower throughput due to multi-step synthesis and purification. |
| Required Expertise | Standard biochemical and cell culture laboratory skills. | Requires significant expertise in organic and peptide synthesis, purification (HPLC), and characterization (Mass Spectrometry, NMR). |
| Flexibility & Scope | Low. The substrate sequence and reporter are fixed. | Extremely High. Allows for complete control over peptide sequence, length, modifications, and attached functional groups. |
Conclusion
The primary advantage of using This compound in research is not found by comparing it as a substrate against Ac-DEVD-pNA, as they serve fundamentally different purposes. Its true power lies in its role as an enabling reagent . While standard substrates provide a vital and accessible method for measuring general caspase activity, this compound and similar building blocks empower the medicinal chemist and chemical biologist to move beyond routine assays. They provide the chemical flexibility required to construct highly specific, custom-designed molecules to ask more nuanced questions, dissect complex biological pathways, and develop the next generation of targeted diagnostics and therapeutics for diseases rooted in the dysregulation of apoptosis.
References
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Talanian, R. V., et al. (1997). Substrate specificities of caspase family proteases. Journal of Biological Chemistry, 272(15), 9677-9682. [18]4. Stennicke, H. R., & Salvesen, G. S. (1997). Biochemical characteristics of caspases-3, -6, -7, and -8. Journal of Biological Chemistry, 272(41), 25719-25723.
- Julien, O., & Wells, J. A. (2017). Caspases and their substrates.
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Dagbay, K. B., & Hardy, J. A. (2017). Structural and kinetic analysis of caspase-3 reveals a role for the S5 binding site in substrate recognition. Journal of Molecular Biology, 429(15), 2347-2358. [12]7. Santa Cruz Biotechnology, Inc. (n.d.). Caspase-3 Substrates. Retrieved from scbt.com. [19]8. Biotium, Inc. (n.d.). NucView® Caspase-3 Substrates. Retrieved from biotium.com. [20]9. Novus Biologicals. (n.d.). Caspase-3 Activity Assay Kit (Colorimetric) NBP2-54838 Manual. Retrieved from novusbio.com. [9]10. Anaspec. (n.d.). Caspase 3 (Apopain) Substrate 1, chromogenic. Retrieved from anaspec.com. [21]11. Sigma-Aldrich. (n.d.). Caspase 3 Assay Kit, Colorimetric. Retrieved from sigmaaldrich.com. 12. Fu, Z., et al. (2007). Structural Basis of Caspase-3 Substrate Specificity Revealed by Crystallography, Enzyme Kinetics, and Computational Modeling. Georgia State University. [13][22]13. Thermo Fisher Scientific. (n.d.). ApoTarget™ Caspase-3 Colorimetric Protease Assay Kit Manual. Retrieved from thermofisher.com. [14]14. Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Technical Manual. Retrieved from promega.com. [17]15. Poreba, M., & Salvesen, G. S. (2013). Caspase substrates and inhibitors. Cold Spring Harbor Perspectives in Biology, 5(8), a008680. [11]16. MedChemExpress. (n.d.). Z-Asp(OtBu)-OH. Retrieved from medchemexpress.com. [23]17. Thermo Fisher Scientific. (n.d.). Fluorogenic substrates for caspase activity—Table 15.5. Retrieved from thermofisher.com. [24]18. BenchChem. (2025). A Comparative Guide to Caspase-3 Activity Assays for Clinical Research. Retrieved from benchchem.com. [16]20. MP Biomedicals. (2022). Caspase 3 Activity Assay Kit User Manual. Retrieved from mpbio.com. 21. Agnew, C., et al. (2021). Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling. ACS Chemical Biology, 16(10), 1894-1906. [10][25]22. Peterson, Q. P., et al. (2012). Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis. Journal of Visualized Experiments, (61), 3800. [26]24. BenchChem. (2025). Application Notes and Protocols: The Role of Z-Glu(OtBu)-ONp in Complex Peptide Synthesis. Retrieved from benchchem.com. [5]25. Kallow, S., et al. (2021). p-Nitrophenyl Esters Provide New Insights and Applications for the Thiolase Enzyme OleA. ACS Catalysis, 11(11), 6519-6528. [27]26. CymitQuimica. (n.d.). CAS 189950-66-1: AC-DEVD-PNA. Retrieved from cymitquimica.com. [28]27. Peterson, Q. P., et al. (2012). Preparation of the caspase-3/7 substrate Ac-DEVD-pNA by solution-phase peptide synthesis. Nature Protocols, 7(3), 497-503. [15]28. Cayman Chemical. (n.d.). Ac-DEVD-pNA Product Information. Retrieved from caymanchem.com. [18]30. Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from masterorganicchemistry.com. [6]31. van den Berg, C., et al. (2011). Enzyme-Specific Activation versus Leaving Group Ability. ChemBioChem, 12(12), 1849-1852. [8]32. Seaman, J. E., et al. (2016). Inflammatory caspase substrate specificities. mBio, 7(5), e01323-16. [3][4]34. Poreba, M., et al. (2013). Caspase substrates and inhibitors. Cold Spring Harbor Perspectives in Biology, 5(8), a008680. [2]38. New England Biolabs. (n.d.). p-Nitrophenyl Phosphate (PNPP). Retrieved from neb.com. [29]39. Sigma-Aldrich. (n.d.). Z-Asp(OtBu)-OH. Retrieved from sigmaaldrich.com. [30]40. Aapptec Peptides. (n.d.). Fmoc-Asp(OtBu)-OH. Retrieved from aapptec.com.
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A Guide for Researchers: Understanding the Role and Limitations of Z-Asp(OtBu)-ONp in Caspase Research
For researchers, scientists, and drug development professionals engaged in the study of apoptosis, the accurate measurement of caspase activity is paramount. Caspases, a family of cysteine proteases, are central players in the apoptotic cascade, and their activity serves as a key biomarker for this form of programmed cell death. While a variety of tools and reagents are available for this purpose, a nuanced understanding of their specific roles and limitations is crucial for generating robust and reliable data.
This guide provides an in-depth analysis of Z-Asp(OtBu)-ONp, a compound often encountered in the context of caspase research. We will clarify its primary function not as a direct research tool for assays, but as a synthetic precursor. This guide will then objectively compare the chromogenic assays it helps create with more sensitive and specific alternatives, providing the experimental context needed to make informed decisions in your research.
This compound: A Synthetic Building Block, Not a Direct Assay Reagent
It is a common misconception that this compound (N-α-Benzyloxycarbonyl-L-aspartic acid γ-tert-butyl ester α-p-nitrophenyl ester) is a ready-to-use substrate for measuring caspase activity. In reality, it is a protected and activated amino acid derivative primarily used in the multi-step solution-phase synthesis of specific caspase substrates.[1][2]
The key components of this compound's structure dictate its role in synthesis:
-
Z (Benzyloxycarbonyl) group: Protects the α-amino group of the aspartic acid.
-
OtBu (tert-Butyl) group: Protects the side-chain γ-carboxyl group.
-
ONp (p-Nitrophenyl) ester: Activates the α-carboxyl group for peptide bond formation.
The presence of the Z and OtBu protecting groups prevents the molecule from being directly recognized and cleaved by caspases in a biologically relevant manner. Its utility lies in its ability to be coupled with other amino acids to build a specific recognition sequence, such as the well-known DEVD (Asp-Glu-Val-Asp) sequence for caspase-3.[1][2]
Figure 1: Workflow illustrating the role of this compound in the synthesis of a chromogenic caspase substrate and its subsequent use in an activity assay.
The Resulting Tool: pNA-Based Chromogenic Assays and Their Limitations
Through chemical synthesis, this compound can be used to produce tetrapeptide substrates like Ac-DEVD-pNA. In these substrates, the C-terminus of the recognition sequence is conjugated to p-nitroaniline (pNA), a chromophore. When a caspase cleaves the peptide bond after the aspartic acid residue, free pNA is released, producing a yellow color that can be quantified by measuring its absorbance at 400-405 nm.[3]
While these colorimetric assays are straightforward and cost-effective, they possess several inherent limitations that researchers must consider.
Limited Sensitivity
The primary drawback of pNA-based assays is their relatively low sensitivity compared to other methods. The molar extinction coefficient of pNA is modest, meaning a significant amount of substrate turnover is required to generate a detectable signal. This can be problematic when working with samples containing low levels of caspase activity or when using limited amounts of cell or tissue lysate.
Potential for Overlapping Substrate Specificity
While peptide sequences like DEVD are preferential for caspase-3/7, they are not entirely specific. Other caspases can also cleave these sequences, albeit with lower efficiency.[4] This overlapping specificity can lead to ambiguous results, making it difficult to attribute the observed activity to a single caspase. It is always recommended to confirm results using a secondary method, such as Western blotting for cleaved caspase, to ensure accurate interpretation.
Susceptibility to Interference
The chromogenic signal of pNA can be affected by the chemical composition of the sample and buffer. Compounds that absorb light in the 400-405 nm range can interfere with the measurement. Furthermore, the stability of p-nitrophenyl esters, and to a lesser extent p-nitroanilides, can be compromised by the presence of nucleophiles in the buffer or cell lysate, potentially leading to non-enzymatic hydrolysis and a false-positive signal.[5][6]
Discontinuous Measurement
Colorimetric assays are typically endpoint assays, meaning the reaction is stopped after a fixed incubation period. This provides a snapshot of enzyme activity but does not allow for real-time kinetic analysis, which can be valuable for studying enzyme inhibition or activation dynamics.
Comparative Analysis: Alternatives to pNA-Based Assays
To overcome the limitations of chromogenic assays, researchers can turn to more advanced techniques that offer higher sensitivity and specificity.
| Assay Type | Principle | Reporter | Sensitivity | Throughput | Key Advantages | Key Disadvantages |
| Colorimetric | Enzymatic cleavage releases a chromophore. | p-Nitroaniline (pNA) | Low | High | Cost-effective, simple equipment. | Low sensitivity, potential for interference. |
| Fluorometric | Enzymatic cleavage releases a fluorophore. | AMC, AFC, Rhodamine 110 | Medium to High | High | Higher sensitivity than colorimetric, kinetic analysis possible. | Potential for compound fluorescence interference, requires a fluorometer. |
| Luminometric | Enzymatic cleavage releases a substrate for luciferase. | Aminoluciferin | Very High | High | Highest sensitivity, broad dynamic range. | More expensive reagents, requires a luminometer. |
| Western Blot | Antibody-based detection of cleaved (active) caspase. | N/A (protein band) | Medium | Low | High specificity, provides molecular weight information. | Semi-quantitative, labor-intensive, not an activity assay. |
| Flow Cytometry | In-cell detection of active caspases using fluorescent inhibitors (FLICA). | Fluorescent probe | High (single-cell level) | Medium | Single-cell data, can be multiplexed with other markers. | Requires a flow cytometer, indirect activity measurement. |
Table 1: Comparison of Common Caspase Assay Methodologies.
Fluorometric assays, which utilize substrates like Ac-DEVD-AMC, represent a significant improvement in sensitivity over colorimetric methods.[3] Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, providing a much stronger signal. Luminometric assays, such as those using Z-DEVD-aminoluciferin, offer the highest sensitivity, making them ideal for detecting very low levels of caspase activity.[7][8]
Figure 2: Comparison of the principles behind colorimetric and fluorometric caspase activity assays.
Experimental Protocols
To provide a practical context, here are condensed, step-by-step protocols for a colorimetric and a fluorometric caspase-3 activity assay.
Protocol 1: Colorimetric Caspase-3 Activity Assay (Ac-DEVD-pNA)
-
Sample Preparation:
-
Induce apoptosis in your cell culture alongside an untreated control group.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a chilled lysis buffer on ice for 10-15 minutes.
-
Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C to pellet debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Execution:
-
In a 96-well microplate, add 50-100 µg of protein lysate per well and adjust the volume with lysis buffer.
-
Prepare a reaction mix by adding 2x Reaction Buffer to each sample.
-
Add 5 µL of Ac-DEVD-pNA substrate (typically 4 mM stock) to each well.
-
Include a blank control (lysis buffer + reaction buffer + substrate).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity by comparing the absorbance of treated samples to the untreated control after subtracting the blank reading.
-
Protocol 2: Fluorometric Caspase-3 Activity Assay (Ac-DEVD-AMC)
-
Sample Preparation:
-
Follow the same steps for cell lysis and protein quantification as in the colorimetric protocol.
-
-
Assay Execution:
-
In a black, clear-bottom 96-well microplate, add 50-100 µg of protein lysate per well.
-
Add 2x Reaction Buffer to each sample.
-
Add 5 µL of Ac-DEVD-AMC substrate (typically 1 mM stock) to each well.
-
Include a blank control (lysis buffer + reaction buffer + substrate).
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence using a microplate fluorometer with an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.
-
The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of the treated samples to the untreated control after subtracting the blank reading.
-
Conclusion and Recommendations
This compound is a valuable reagent in the arsenal of a peptide chemist for synthesizing caspase substrates. However, for the biologist, pharmacologist, or researcher measuring enzymatic activity, it is not a direct research tool. The chromogenic substrates derived from it, such as Ac-DEVD-pNA, offer a simple and accessible method for assaying caspase activity but are limited by their sensitivity and specificity.
For robust, quantitative, and sensitive measurements of caspase activity, particularly in drug discovery screening or detailed mechanistic studies, fluorometric or luminometric assays are strongly recommended. These methods provide a superior signal-to-noise ratio and a wider dynamic range, enabling the detection of subtle changes in caspase activity. Regardless of the method chosen, it is crucial to employ appropriate controls and, where possible, validate findings with an orthogonal technique like Western blotting to ensure the scientific integrity of the results.
References
-
Putman, D. G., & Hergenrother, P. J. (2009). Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis. Journal of Visualized Experiments, (33), 1438. [Link]
- Faleiro, L., & Lazebnik, Y. (2000). Caspases and their substrates.
-
Putman, D. G., & Hergenrother, P. J. (2009). Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis. ResearchGate. [Link]
-
Zhao, L. L., et al. (2013). Influence of ammonium salts on the lipase/esterase activity assay using p-nitrophenyl esters as substrates. PubMed. [Link]
- Julien, O., & Wells, J. A. (2017). Caspases and their substrates.
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Pop, C., & Salvesen, G. S. (2009). Caspase Substrates and Inhibitors. Cold Spring Harbor Perspectives in Biology, 1(3), a008685. [Link]
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Puchol-García, M. Á., et al. (2019). Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review. MDPI. [Link]
- Enzo Life Sciences. (n.d.).
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Winkler, C. K., & Glieder, A. (2019). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. ResearchGate. [Link]
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Julien, O., & Wells, J. A. (2017). Caspases and their substrates. PMC - NIH. [Link]
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Dick, A. G., & Wachter, F. (2021). Inflammatory caspase substrate specificities. PMC - NIH. [Link]
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Liger, D. (2018). Why does my p- nitrophenyl acetate assay doesn't work?. ResearchGate. [Link]
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Khan, I., et al. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. MDPI. [Link]
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Le, T. T., & Kim, Y. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Journal of Visualized Experiments, (86), 51348. [Link]
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- 6. researchgate.net [researchgate.net]
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Safety Operating Guide
Mastering the Safe Handling of Z-ASP(OTBU)-ONP: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: A Comprehensive Safety Protocol for Researchers, Scientists, and Drug Development Professionals
The synthesis and application of complex peptides are cornerstones of modern drug development. Among the vast array of reagents utilized, Z-ASP(OTBU)-ONP (N-α-Benzyloxycarbonyl-L-aspartic acid α-p-nitrophenyl β-t-butyl ester) stands out as a critical building block. Its dual-protected structure and activated ester functionality make it a valuable tool in peptide synthesis. However, ensuring the safety of laboratory personnel is paramount. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, moving beyond mere compliance to foster a culture of proactive safety.
Understanding the Hazard Landscape
-
Skin and Eye Irritation: Like many protected amino acids and active esters, direct contact can cause irritation.[1]
-
Respiratory Irritation: Inhalation of the powdered form may lead to respiratory tract irritation.[1]
-
Potential for Harm if Swallowed or Absorbed Through the Skin: Systemic effects, though not fully characterized for this specific molecule, should be considered a possibility.[1]
-
Hazards of the p-Nitrophenyl (ONP) Group: P-nitrophenol, a potential hydrolysis product, is a toxic and environmentally hazardous compound.
This proactive hazard identification forms the basis for the stringent personal protective equipment (PPE) and handling protocols outlined below.
Core Directive: Your Personal Protective Equipment (PPE) Arsenal
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum required PPE, with explanations rooted in the chemical nature of this compound.
| PPE Component | Specifications | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk. | Protects against accidental splashes of solutions or airborne powder. Standard safety glasses do not provide a sufficient seal. |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness). Consider double-gloving for extended operations. | Nitrile provides good resistance to a range of organic chemicals.[2] Always inspect gloves for tears or punctures before use. Change gloves immediately if contamination is suspected. For prolonged or immersive contact, consult a specific glove compatibility chart. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. | Protects skin and personal clothing from spills and contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Required when handling the powdered form outside of a certified chemical fume hood. This minimizes the inhalation of fine particles.[3] For operations generating significant dust, a Powered Air-Purifying Respirator (PAPR) may be necessary. |
Operational Protocols: From Weighing to Waste
Adherence to meticulous operational procedures is as critical as the PPE itself.
Handling and Weighing the Solid Compound
-
Engineering Controls: All weighing and handling of powdered this compound must be conducted within a certified chemical fume hood to control airborne particles.[2]
-
Static Control: Use an anti-static weigh boat or an ionizer to prevent dispersal of the fine powder.
-
Tool Selection: Utilize dedicated, clearly labeled spatulas and weighing implements.
-
Container Management: Keep the primary container tightly sealed when not in use.
Working with Solutions
-
Solvent Awareness: Be aware of the hazards associated with the chosen solvent and ensure PPE is compatible.
-
Containment: Conduct all solution-based work in a fume hood and within a secondary container to contain potential spills.
-
Avoid Aerosols: When transferring solutions, pour gently to avoid the generation of aerosols.
Emergency Blueprint: Spill and Exposure Response
Preparedness is key to mitigating the impact of an accidental release or exposure.
Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Isolate: If safe to do so, prevent the spill from spreading by using absorbent materials.
-
PPE: Do not attempt to clean a spill without the appropriate PPE, including respiratory protection.
-
Clean-up: For small spills, use an absorbent material to collect the spilled substance. For larger spills, follow your institution's hazardous material spill response protocol.[2]
-
Decontamination: Decontaminate the affected area thoroughly.
-
Waste: All materials used for spill cleanup must be disposed of as hazardous waste.
First Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
End-of-Life Cycle: Disposal Plan
Proper disposal is a critical component of the safe handling of this compound, with a focus on its p-nitrophenyl component.
-
Waste Segregation: All solid waste (contaminated gloves, weigh boats, paper towels) and liquid waste (reaction mixtures, washes) containing this compound must be collected in separate, clearly labeled, and sealed hazardous waste containers.
-
Waste Stream: This waste should be designated as "organic chemical waste containing nitrated aromatic compounds."
-
Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not pour any waste containing this compound down the drain.[2]
By integrating these comprehensive safety and handling protocols into your daily laboratory operations, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
- AAPPTec, LLC. (n.d.).
- Bio-synthesis Inc. (n.d.). Laboratory Safety Guidelines for Peptide Handling.
-
Imperial College London. (n.d.). Emergency procedures. Retrieved from [Link]
-
uvex safety. (n.d.). Respirator for Chemicals | Protective Dust Mask. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
OSHA. (n.d.). General Respiratory Protection Guidance for Employers and Workers. Retrieved from [Link]
-
Princeton University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
GV Health. (2022, May 4). Chemical Spills: How to safely contain & remove. YouTube. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
